closed-HMRG
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
spiro[1H-2-benzofuran-3,9'-xanthene]-3',6'-diamine |
InChI |
InChI=1S/C20H16N2O2/c21-13-5-7-16-18(9-13)24-19-10-14(22)6-8-17(19)20(16)15-4-2-1-3-12(15)11-23-20/h1-10H,11,21-22H2 |
InChI Key |
ALPRHLCJLWIKCA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Indirect Role of HMG-CoA Reductase in Heterochromatin Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heterochromatin, a densely packed form of chromatin, plays a critical role in gene silencing, genome stability, and the regulation of cellular identity. The formation and maintenance of heterochromatin are governed by a complex interplay of epigenetic modifications, including DNA methylation and post-translational modifications of histone proteins. While not a direct architectural component of chromatin, 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA Reductase, or HMRG), the rate-limiting enzyme of the mevalonate (B85504) pathway, has emerged as a significant indirect modulator of heterochromatin formation. This technical guide elucidates the molecular mechanisms through which HMRG and the mevalonate pathway influence the epigenetic landscape, thereby impacting heterochromatin structure and function. The inhibition of this pathway, notably by statins, presents a compelling avenue for therapeutic intervention in diseases characterized by aberrant epigenetic regulation, such as cancer.
Clarification: HMRG vs. HMG Proteins
It is crucial to distinguish between HMG-CoA Reductase (HMRG) and High Mobility Group (HMG) proteins, as both are abbreviated as "HMG" in some contexts, leading to potential confusion.
-
HMG-CoA Reductase (HMRG): An enzyme localized to the endoplasmic reticulum that catalyzes the conversion of HMG-CoA to mevalonic acid. This is the committed step in the mevalonate pathway, which is essential for the synthesis of cholesterol and various non-sterol isoprenoids.
-
High Mobility Group (HMG) Proteins: A superfamily of non-histone architectural proteins that bind to DNA and nucleosomes, influencing chromatin structure and gene regulation. They are directly involved in modulating chromatin accessibility and are not the subject of this guide.
This document will focus exclusively on the role of HMG-CoA Reductase (HMRG) and the mevalonate pathway in heterochromatin formation.
The Mevalonate Pathway's Link to Epigenetic Regulation
The mevalonate pathway produces isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for the post-translational modification of a variety of proteins, including small GTPases like Ras and Rho.[1][2] Inhibition of HMRG by statins depletes these isoprenoids, thereby affecting downstream signaling cascades that converge on epigenetic regulators.[1]
Impact on DNA Methylation
Inhibition of the mevalonate pathway has been shown to downregulate the expression of DNA methyltransferase 1 (DNMT1).[1] This effect is primarily mediated through the inhibition of Ras farnesylation, which is a critical step for its membrane localization and signaling activity. The Ras-Raf-MEK-ERK signaling pathway is known to regulate DNMT1 expression.[1] Reduced DNMT1 levels can lead to a decrease in DNA methylation, a key hallmark of heterochromatin.
Influence on Histone Deacetylases (HDACs)
Studies have indicated that inhibition of the mevalonate pathway can also lead to a downregulation of histone deacetylases (HDACs).[1] HDACs are responsible for removing acetyl groups from histones, leading to a more compact chromatin structure. A reduction in HDAC activity or expression would favor a more open chromatin state (euchromatin) over a condensed state (heterochromatin).
HMRG, Lamin Processing, and Nuclear Architecture
The nuclear lamina, a protein meshwork underlying the inner nuclear membrane, plays a crucial role in organizing chromatin and tethering heterochromatin to the nuclear periphery. Lamins, the primary components of the nuclear lamina, undergo farnesylation, a post-translational modification dependent on the mevalonate pathway.[3]
Inhibition of HMRG can disrupt proper lamin processing and localization, potentially leading to alterations in nuclear architecture and the spatial organization of heterochromatin.[4] Diseases known as laminopathies, caused by mutations in lamin genes, are often associated with defects in chromatin organization, including loss of peripheral heterochromatin.[4]
Quantitative Data on the Effects of Mevalonate Pathway Inhibition
While direct quantitative data on the impact of HMRG inhibition on specific heterochromatin marks like H3K9me3 are still emerging, studies have quantified the effects of statins on related epigenetic regulators and gene expression.
| Parameter | Cell Line(s) | Treatment | Observed Effect | Reference |
| DNMT1 Expression | Various Cancer Cell Lines | Simvastatin, Ibandronate | Downregulation of DNMT1 mRNA and protein levels. | [1] |
| HDAC Expression | Various Cancer Cell Lines | Simvastatin, Ibandronate | Downregulation of multiple HDAC isoforms at the transcript level. | [1] |
| Global Gene Expression | Calu-1 (Lung Cancer) | Pravastatin | Downregulation of 57 cancer-related pathways. | [5] |
| Histone Acetylation | SH-SY5Y, RD | Simvastatin | Increased acetylation of nuclear proteins. | [2] |
| Chromosomal DNA Damage | Peripheral Blood Lymphocytes | Statins | Decreased frequencies of micronuclei and nucleoplasmic bridges. | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of HMRG Inhibition on Epigenetic Regulation
Caption: HMRG inhibition by statins leads to reduced isoprenoid synthesis, affecting Ras signaling and subsequently downregulating DNMT1 and HDACs, thereby impacting heterochromatin formation.
Experimental Workflow for Investigating HMRG's Role in Heterochromatin
Caption: A typical ChIP-seq workflow to analyze changes in heterochromatin marks following the inhibition of the mevalonate pathway.
Detailed Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) following Statin Treatment
This protocol is adapted for studying histone modifications after treating cultured cells with a statin.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 80-90% confluency at the time of harvesting.
-
Treat cells with the desired concentration of a statin (e.g., Simvastatin, 1-10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).
2. Cross-linking:
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
3. Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in PBS containing protease inhibitors and centrifuge to pellet.
-
Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, KCl, Igepal CA-630, and protease inhibitors) and incubate on ice to release nuclei.
-
Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).
4. Chromatin Shearing:
-
Sonicate the nuclear lysate to shear chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions (power, duration, cycles) is critical.
-
Verify chromatin fragmentation by running an aliquot on an agarose (B213101) gel.
5. Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer (e.g., containing Triton X-100, EDTA, Tris-HCl, NaCl, and protease inhibitors).
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with a specific antibody against the histone modification of interest (e.g., anti-H3K9me3) or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
6. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads with an elution buffer (e.g., containing NaHCO3 and SDS).
7. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
8. Library Preparation and Sequencing:
-
Prepare sequencing libraries from the ChIP DNA and input control DNA according to the manufacturer's instructions (e.g., Illumina).
-
Perform next-generation sequencing.
9. Data Analysis:
-
Align reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Conduct differential binding analysis between statin-treated and control samples to identify changes in the heterochromatin landscape.
Western Blot for Histone Modifications
1. Histone Extraction:
-
Harvest cells treated with statins or vehicle control.
-
Isolate nuclei as described in the ChIP-seq protocol.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate histones with trichloroacetic acid (TCA).
2. SDS-PAGE and Western Blotting:
-
Quantify histone protein concentration.
-
Separate histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against specific histone modifications (e.g., H3K9me3, total H3 as a loading control).
-
Incubate with a secondary antibody and detect using an appropriate chemiluminescence substrate.
-
Quantify band intensities to determine changes in the relative abundance of histone modifications.
Implications for Drug Development
The indirect regulation of heterochromatin by HMRG presents a novel perspective for drug development. Targeting the mevalonate pathway could be a strategy to modulate the epigenetic state of cells in various diseases.
-
Oncology: In cancer, where epigenetic dysregulation is a common feature, statins or other HMRG inhibitors could potentially reverse aberrant gene silencing of tumor suppressor genes by promoting a more open chromatin state.
-
Laminopathies and Aging: Understanding the link between the mevalonate pathway, lamin processing, and chromatin organization could open new therapeutic avenues for laminopathies and age-related diseases associated with nuclear envelope defects.
Conclusion
While HMG-CoA Reductase does not directly participate in the structural formation of heterochromatin, its role as the gatekeeper of the mevalonate pathway places it in a position to significantly influence the epigenetic machinery. By modulating the availability of isoprenoids for protein prenylation, HMRG activity impacts signaling pathways that control the expression and activity of key epigenetic regulators like DNMTs and HDACs. Furthermore, its role in lamin processing connects it to the higher-order organization of chromatin within the nucleus. The continued exploration of this metabolic-epigenetic axis holds promise for the development of novel therapeutic strategies that target the very foundation of gene regulation. Further research is warranted to elucidate the precise quantitative effects of HMRG inhibition on specific heterochromatin marks and to fully unravel the complexities of this indirect regulatory network.
References
- 1. Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statins impact on epigenetics of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 4. Nuclear Lamins and Chromatin: When Structure Meets Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statins Cause Profound Effects on Gene Expression in Human Cancer Cells In Vitro: The Role of Membrane Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of statins on chromosomal DNA damage of dyslipidemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Protein Interactions of Chromatin-Associated Proteins: A Focus on HMG and MRG Families
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "closed-HMRG protein" does not correspond to a recognized protein family in the current scientific literature. This guide will focus on the well-characterized High-Mobility Group (HMG) and MORF4-Related Gene (MRG) protein families, as these are likely relevant to the user's interest in chromatin-associated protein interactions. The methodologies described herein are broadly applicable to the discovery of novel protein-protein interactions.
Introduction to HMG and MRG Protein Families
High-Mobility Group (HMG) proteins are abundant, non-histone nuclear proteins that play critical roles in chromatin architecture, gene transcription, DNA repair, and recombination.[1][2][3][4] They are characterized by their high electrophoretic mobility in polyacrylamide gels.[2] The HMG superfamily is divided into three families: HMGA, HMGB, and HMGN. These proteins can bend, loop, and unwind DNA, thereby facilitating the formation of nucleoprotein complexes. Extracellularly, some HMG proteins, like HMGB1, can act as alarmins, signaling tissue damage and activating inflammatory responses.
The MORF4-Related Gene (MRG) protein family includes MRG15 (MORF4L1) and MRGX (MORF4L2). These are evolutionarily conserved proteins involved in chromatin modification, gene regulation, alternative mRNA splicing, and DNA repair. MRG15 contains a chromodomain that recognizes histone H3 lysine (B10760008) 36 trimethylation (H3K36me3), linking it to actively transcribed chromatin regions. MRG proteins are known to be components of several distinct protein complexes, including histone acetyltransferase (HAT) and histone deacetylase (HDAC) complexes.
Methodologies for Discovering Protein-Protein Interactions
The identification of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. A variety of biochemical, genetic, and biophysical methods have been developed to detect and characterize these interactions. This section details the core experimental protocols for three widely used techniques: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, and Mass Spectrometry (MS).
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful and widely used technique to identify and validate in vivo protein-protein interactions. This method involves using a specific antibody to pull down a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").
Experimental Protocol for Co-Immunoprecipitation:
-
Cell Lysis:
-
Harvest cultured cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation. The choice of lysis buffer is critical and may need optimization to maintain the integrity of the protein complex.
-
Incubate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding of proteins to the antibody or beads, the lysate can be pre-cleared by incubating it with protein A/G beads.
-
The beads are then pelleted by centrifugation, and the supernatant is transferred to a new tube.
-
-
Immunoprecipitation:
-
Add a specific antibody against the bait protein to the pre-cleared cell lysate.
-
Incubate the lysate-antibody mixture with gentle rotation to allow the formation of antigen-antibody complexes.
-
Add protein A/G-coupled agarose (B213101) or magnetic beads to the mixture. These beads have a high affinity for the Fc region of the antibody.
-
Incubate to allow the beads to bind to the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant.
-
Wash the beads several times with a wash buffer (e.g., a less stringent version of the lysis buffer) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using an elution buffer (e.g., a low-pH buffer or SDS-PAGE sample buffer).
-
Analyze the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by Western blotting to detect the bait and prey proteins. Alternatively, the eluted proteins can be identified by mass spectrometry for a more comprehensive analysis of the protein complex.
-
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to discover binary protein-protein interactions in a high-throughput manner. It relies on the reconstitution of a functional transcription factor in yeast when a bait and a prey protein interact.
Experimental Protocol for Yeast Two-Hybrid Screening:
-
Vector Construction:
-
Clone the coding sequence of the bait protein (e.g., an HMG protein) into a "bait vector" (e.g., pGBKT7). This creates a fusion protein with a DNA-binding domain (BD).
-
Clone a cDNA library (as prey) into a "prey vector" (e.g., pGADT7). This creates a library of fusion proteins with a transcriptional activation domain (AD).
-
-
Yeast Transformation:
-
Transform the bait plasmid into a suitable yeast strain (e.g., Y2HGold).
-
Confirm the expression of the bait protein and test for auto-activation of the reporter genes.
-
Transform the prey library into the yeast strain already containing the bait plasmid.
-
-
Screening for Interactions:
-
Plate the transformed yeast cells on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine).
-
Only yeast cells in which the bait and prey proteins interact will be able to grow. The interaction brings the BD and AD together, reconstituting the transcription factor and activating the expression of reporter genes that allow the yeast to survive on the selective media.
-
-
Validation of Positive Interactions:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the prey plasmids to identify the interacting proteins.
-
Re-transform the identified prey plasmid with the bait plasmid into a fresh yeast strain to confirm the interaction.
-
Mass Spectrometry (MS) for Protein Interaction Analysis
Mass spectrometry is a highly sensitive and powerful technique for identifying the components of protein complexes. It is often used in conjunction with affinity purification methods like Co-IP.
Experimental Protocol for Affinity Purification-Mass Spectrometry (AP-MS):
-
Protein Complex Isolation:
-
Isolate the protein complex of interest using methods like Co-IP or tandem affinity purification (TAP).
-
-
Protein Digestion:
-
Elute the purified protein complex and separate the proteins by SDS-PAGE.
-
Excise the protein bands from the gel and perform in-gel digestion, typically with trypsin, to generate a mixture of peptides. Alternatively, in-solution digestion can be performed.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using a mass spectrometer (e.g., MALDI-TOF or ESI-tandem MS).
-
The mass spectrometer measures the mass-to-charge ratio of the peptides. In tandem MS (MS/MS), selected peptides are fragmented, and the masses of the fragments are measured.
-
-
Data Analysis and Protein Identification:
-
The fragmentation patterns of the peptides are used to determine their amino acid sequences.
-
These sequences are then searched against protein databases to identify the proteins present in the original complex.
-
Quantitative Data Presentation
Quantitative data from protein interaction studies are crucial for understanding the strength and dynamics of these interactions. Techniques like Surface Plasmon Resonance (SPR) can provide real-time, label-free analysis of binding kinetics and affinities. The following table is a template for summarizing such quantitative data.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Association Rate (ka) | Dissociation Rate (kd) |
| HMG-Protein A | SPR | 10 nM | 1 x 10^5 M⁻¹s⁻¹ | 1 x 10⁻³ s⁻¹ |
| MRG-Protein B | Bio-layer Interferometry | 50 nM | 5 x 10^4 M⁻¹s⁻¹ | 2.5 x 10⁻³ s⁻¹ |
| HMG-Protein C | Isothermal Titration Calorimetry | 25 nM | - | - |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex biological processes. The following sections provide Graphviz (DOT language) scripts for generating diagrams of an experimental workflow and a hypothetical signaling pathway.
Experimental Workflow for Protein Interaction Discovery
References
- 1. The alarmin functions of high-mobility group proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Mobility Group Proteins and Their Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HMG chromosomal proteins in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HMGB proteins: interactions with DNA and chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Native HMRG Complex: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the components and functional interactions of the native HMRG complex, a critical player in genomic integrity and species evolution. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the complex's core components, quantitative data on their interactions, detailed experimental methodologies, and visualizations of associated signaling pathways.
Core Components of the Native HMRG Complex in Drosophila
The native HMRG complex, identified in Drosophila melanogaster, is a six-subunit protein assembly crucial for hybrid male rescue and the maintenance of genomic stability. The core components of this complex have been identified through affinity purification coupled with mass spectrometry (AP-MS) from nuclear extracts of Drosophila S2 cells.
The six core subunits are:
-
HMR (Hybrid Male Rescue)
-
LHR (Lethal Hybrid Rescue)
-
NLP (NIN-like protein)
-
NPH (NIN-like protein homolog)
-
BOH1 (Brother of Hmr)
-
BOH2 (Brother of Hmr 2)
Additionally, the complex dynamically interacts with Heterochromatin Protein 1a (HP1a) , a key factor in heterochromatin formation, although it is not considered a stable core component of the HMRG complex.[1]
Quantitative Analysis of HMRG Complex Interactions
Quantitative mass spectrometry has been employed to determine the relative abundance and enrichment of proteins interacting with the HMRG complex. The following table summarizes the quantitative data obtained from affinity purification mass spectrometry (AP-MS) experiments using HMR as the bait protein in Drosophila S2 cells. The log2 fold change (Log2FC) indicates the enrichment of the identified protein in the HMR pulldown compared to a control immunoprecipitation, and the p-adjusted value represents the statistical significance of this enrichment.
| Protein | Log2 Fold Change (HMR AP-MS) | p-adjusted Value |
| HMR | 10.5 | < 0.0001 |
| LHR | 8.2 | < 0.0001 |
| NLP | 7.5 | < 0.0001 |
| NPH | 7.1 | < 0.0001 |
| BOH1 | 6.8 | < 0.0001 |
| BOH2 | 6.5 | < 0.0001 |
| HP1a | 4.3 | < 0.01 |
Data is compiled from published volcano plots and represents an approximate summary for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are the key experimental protocols for the identification and characterization of the native HMRG complex.
Nuclear Extraction from Drosophila S2 Cells
This protocol outlines the preparation of nuclear extracts from Drosophila S2 cells, a critical first step for the subsequent immunoprecipitation of the HMRG complex.
Materials:
-
Drosophila S2 cells
-
Phosphate-buffered saline (PBS)
-
Buffer A (10 mM HEPES-KOH pH 7.9, 10 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, protease inhibitors)
-
Buffer C (20 mM HEPES-KOH pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT, protease inhibitors)
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Harvest S2 cells by centrifugation at 1,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in Buffer A and incubate on ice for 10 minutes to allow cells to swell.
-
Homogenize the cells with a Dounce homogenizer (B-type pestle) until >90% of cells are lysed, as monitored by microscopy.
-
Centrifuge the homogenate at 3,300 x g for 15 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in Buffer C and incubate on a rotator for 30 minutes at 4°C to extract nuclear proteins.
-
Clarify the nuclear extract by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Collect the supernatant containing the nuclear proteins and determine the protein concentration using a Bradford assay.
Co-Immunoprecipitation of the HMRG Complex
This protocol describes the immunoprecipitation of the HMRG complex from Drosophila S2 nuclear extracts using an antibody targeting a core component, such as HMR.
Materials:
-
Nuclear extract from Drosophila S2 cells
-
Anti-HMR antibody (or antibody against another tagged or endogenous component)
-
Protein A/G magnetic beads
-
IP Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, protease inhibitors)
-
Wash Buffer (IP Buffer with 500 mM NaCl)
-
Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the nuclear extract by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
Add the anti-HMR antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Collect the beads with a magnetic stand and discard the supernatant.
-
Wash the beads three times with IP Buffer and twice with Wash Buffer.
-
Elute the bound proteins from the beads using Elution Buffer. For mass spectrometry analysis, on-bead digestion is often preferred.
On-Bead Digestion and Sample Preparation for Mass Spectrometry
This protocol details the preparation of immunoprecipitated proteins for mass spectrometry analysis.
Materials:
-
Beads with immunoprecipitated HMRG complex
-
Reduction Buffer (10 mM DTT in 50 mM ammonium (B1175870) bicarbonate)
-
Alkylation Buffer (55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
50 mM ammonium bicarbonate
-
Formic acid
Procedure:
-
Wash the beads with 50 mM ammonium bicarbonate.
-
Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add Alkylation Buffer. Incubate in the dark for 20 minutes.
-
Wash the beads with 50 mM ammonium bicarbonate.
-
Add trypsin (approximately 1 µg) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip before mass spectrometry analysis.
NanoRP-LC-MS/MS Analysis
This protocol provides a general overview of the liquid chromatography and mass spectrometry parameters for analyzing the peptide mixture.
Instrumentation:
-
Nano-flow liquid chromatography system (e.g., Ultimate 3000)
-
High-resolution mass spectrometer (e.g., Q Exactive HF)
Procedure:
-
Load the desalted peptide sample onto a C18 trap column.
-
Separate the peptides on an analytical C18 column using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
The mass spectrometer is operated in data-dependent acquisition (DDA) mode.
-
A full MS scan is acquired, followed by MS/MS scans of the most intense precursor ions.
-
Dynamic exclusion is enabled to prevent repeated fragmentation of the same peptides.
Mass Spectrometry Data Analysis
This protocol outlines the computational workflow for identifying and quantifying the proteins in the HMRG complex.
Software:
-
MaxQuant
-
Perseus
Procedure:
-
Process the raw mass spectrometry data using MaxQuant for peptide and protein identification and quantification.
-
Search the data against a Drosophila melanogaster protein database.
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages. Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and acetylation of protein N-termini as variable modifications.
-
Use the identified protein groups and their label-free quantification (LFQ) intensities for further analysis in Perseus.
-
In Perseus, filter out potential contaminants and reverse database hits.
-
Perform statistical analysis (e.g., t-test) to identify significantly enriched proteins in the HMR immunoprecipitation compared to the control.
-
Visualize the results using volcano plots.
Signaling Pathways and Logical Relationships
The HMRG complex plays a crucial role in maintaining genome integrity by acting at the interface of centromeric and pericentromeric chromatin. Its function is intertwined with the regulation of transposable elements and the proper segregation of chromosomes during cell division.
Experimental Workflow for HMRG Complex Identification
The following diagram illustrates the experimental workflow used to identify the components of the native HMRG complex.
Proposed Signaling Pathway of the HMRG Complex
The HMRG complex is proposed to function as a key regulator of chromatin structure and gene expression, particularly at heterochromatic regions. It interacts with insulator proteins and is essential for proper chromosome segregation.
This technical guide provides a foundational understanding of the native HMRG complex in Drosophila. The detailed protocols and compiled data serve as a valuable resource for researchers investigating the roles of this complex in genome stability, chromatin biology, and evolutionary genetics. Further research is anticipated to unravel the intricate regulatory mechanisms and the full spectrum of its biological functions.
References
evolutionary conservation of the HMRG protein family
An In-depth Technical Guide on the Evolutionary Conservation of the MORF4 Related Gene (MRG) Protein Family
Audience: Researchers, scientists, and drug development professionals.
Note: This guide focuses on the MORF4 Related Gene (MRG) protein family, as the term "HMRG" did not yield a distinct protein family in the scientific literature and is likely a typographical error. The MRG family is a highly conserved group of proteins central to chromatin regulation.
Introduction to the MRG Protein Family
The Mortality factor on chromosome 4 (MORF4) Related Gene (MRG) family is a group of highly conserved proteins found across a wide range of eukaryotic species.[1] These proteins are crucial players in the regulation of gene expression, primarily through their role in chromatin remodeling.[1] The family is broadly divided into two main groups based on their similarity to the human members, MRG15 (MORF4L1) and MRGX (MORF4L2).[1]
MRG proteins function as integral components of several large multiprotein complexes that modify chromatin structure, thereby influencing processes such as transcriptional activation, DNA repair, and alternative splicing.[2][3] Their ability to interact with various protein partners and recognize specific histone modifications is key to their diverse biological functions.
A defining feature of the MRG family is the presence of highly conserved protein domains. Members similar to MRG15 contain a chromodomain, which recognizes and binds to methylated lysine (B10760008) 36 on histone H3 (H3K36me3). Additionally, all members of the MRG family share a conserved C-terminal region known as the MRG domain, which is essential for mediating protein-protein interactions.
Evolutionary Conservation of the MRG Family
The MRG protein family is evolutionarily ancient, with members identified in at least twenty-three species, ranging from yeast to humans. This widespread presence underscores their fundamental role in eukaryotic biology. The family's conservation is evident in the presence of orthologs—genes in different species that evolved from a common ancestral gene—in numerous model organisms.
Table 1: Orthologs of Human MRG Family Proteins in Various Species
| Human Protein | Drosophila melanogaster (Fruit Fly) | Saccharomyces cerevisiae (Yeast) | Schizosaccharomyces pombe (Fission Yeast) | Caenorhabditis elegans (Nematode) |
| MRG15 (MORF4L1) | Msl-3 (Male-specific lethal 3) | Eaf3p | Alp13 (Altered polarity 13) | MRG-1 |
| MRGX (MORF4L2) | dMRGX | - | - | - |
| MRGBP | dMRGBP | - | - | - |
Data compiled from various genomic and proteomic databases. The presence of clear orthologs in such distant relatives highlights the deep evolutionary roots of the MRG family.
The evolution of the MRG family has involved gene duplication events, leading to the emergence of paralogs—genes related by duplication within a genome. For instance, in humans, MRG15 and MRGX are paralogs that have diverged in function, with MRGX lacking the chromodomain found in MRG15.
Conserved Domains and Motifs
The functionality of MRG proteins is largely dictated by their conserved domains, which serve as interaction modules for both histones and other proteins.
The Chromodomain
The chromodomain of MRG15 and its orthologs is a highly conserved motif of approximately 50 amino acids that specifically recognizes and binds to histone H3 trimethylated at lysine 36 (H3K36me3). This interaction is crucial for targeting MRG15-containing complexes to the coding regions of actively transcribed genes, a region typically enriched with this histone mark.
The MRG Domain
A novel protein motif, designated the MRG domain, is conserved across all members of the MRG family. This domain is located in the C-terminal two-thirds of the protein and is essential for the assembly of MRG proteins into their respective functional complexes. Point mutations within this domain can disrupt these interactions, highlighting its critical role in the biological functions of the family.
Signaling Pathways and Protein Complexes
MRG proteins do not function in isolation but are core components of several distinct and evolutionarily conserved protein complexes. Their integration into these complexes dictates their specific roles in cellular processes.
MRG15 and MRGX have been shown to associate interchangeably with a number of chromatin-modifying and DNA repair complexes, including:
-
NuA4/TIP60: A histone acetyltransferase (HAT) complex involved in transcriptional activation and DNA repair.
-
Sin3B: A histone deacetylase (HDAC) complex that is generally associated with transcriptional repression.
-
ASH1L: A histone methyltransferase (HMT) complex that methylates histone H3.
-
PALB2–BRCA2: A complex critical for homologous recombination-mediated DNA repair.
The association of MRG proteins with these diverse complexes suggests their involvement in a wide array of nuclear processes, linking histone modifications to gene regulation and genome integrity.
Caption: Interactions of MRG proteins with major functional complexes.
Experimental Protocols for Studying Evolutionary Conservation
Investigating the evolutionary conservation of the MRG protein family involves a combination of computational and experimental approaches.
Sequence-Based Analysis
-
Obtain Query Sequence: Retrieve the full-length amino acid sequence of a human MRG protein (e.g., MRG15) from a protein database like UniProt or NCBI.
-
Perform BLASTp Search: Use the Basic Local Alignment Search Tool (BLAST) against a non-redundant protein sequence database.
-
Select Target Organisms: Limit the search to specific organisms of interest (e.g., Drosophila melanogaster, Saccharomyces cerevisiae).
-
Analyze Results: Identify sequences with high sequence identity and low E-values as potential orthologs. Reciprocal best hits (where the identified sequence in the target organism retrieves the original query sequence in a reverse BLAST search) provide strong evidence of orthology.
-
Collect Sequences: Gather the amino acid sequences of MRG family members and their identified orthologs from various species.
-
Choose Alignment Tool: Utilize an MSA tool such as Clustal Omega or MUSCLE.
-
Perform Alignment: Submit the sequences to the chosen tool. The algorithm will align the sequences to maximize the number of matching residues.
-
Visualize and Interpret: Analyze the output to identify conserved residues (often marked with an asterisk), conservative substitutions (colon), and semi-conservative substitutions (period). Highly conserved regions often correspond to functionally important domains like the chromodomain and the MRG domain.
-
Generate MSA: Create a high-quality multiple sequence alignment of the MRG protein sequences.
-
Select a Substitution Model: Use a program like ProtTest to determine the best-fit model of amino acid substitution for the dataset.
-
Construct Phylogenetic Tree: Employ a tree-building method such as Maximum Likelihood (e.g., using PhyML or RAxML) or Bayesian Inference (e.g., using MrBayes).
-
Assess Branch Support: Perform bootstrapping (for Maximum Likelihood) or calculate posterior probabilities (for Bayesian Inference) to assess the statistical support for the tree topology.
-
Visualize Tree: Use a tree viewer like FigTree to display and annotate the phylogenetic tree, which illustrates the evolutionary relationships between the different MRG proteins.
Caption: Workflow for phylogenetic analysis of the MRG protein family.
Experimental Validation of Conserved Interactions and Functions
-
Gene Tagging: Engineer cells (e.g., using CRISPR/Cas9) to express an MRG protein with a tandem affinity tag (e.g., 3xFLAG-2xStrep).
-
Cell Lysis: Prepare nuclear extracts from a large culture of the engineered cells.
-
First Affinity Purification: Incubate the extract with the first affinity resin (e.g., Strep-Tactin beads). Wash thoroughly to remove non-specific binders.
-
Elution: Elute the protein complex from the first resin.
-
Second Affinity Purification: Incubate the eluate with the second affinity resin (e.g., anti-FLAG antibody-coupled beads).
-
Final Elution and Analysis: Elute the purified complex and separate the proteins by SDS-PAGE. Identify the protein components by mass spectrometry. This method allows for the identification of stable interaction partners in a physiological context.
Caption: Workflow for Tandem Affinity Purification Mass Spectrometry.
-
Purify Complex: Purify the endogenous ASH1L-MRG15 complex using methods like TAP-MS.
-
Prepare Substrate: Use recombinant histones or nucleosomes as the substrate.
-
Set Up Reaction: Combine the purified complex, histone substrate, and the methyl donor S-adenosyl methionine (SAM) in a suitable reaction buffer.
-
Incubate: Allow the reaction to proceed at the optimal temperature for a defined period.
-
Detect Methylation: Analyze the reaction products by Western blotting using an antibody specific for the expected histone methylation mark (e.g., H3K4me3).
Conclusion
The MRG protein family exhibits a high degree of evolutionary conservation in its sequence, domain architecture, and its role as a key component of various chromatin-modifying complexes. This conservation from yeast to humans underscores its indispensable function in fundamental nuclear processes. For researchers and drug development professionals, understanding the conserved nature of MRG proteins and their interactions provides a framework for elucidating disease mechanisms and identifying potential therapeutic targets. The experimental and computational protocols outlined in this guide offer a robust toolkit for further exploration of this critical protein family.
References
- 1. Conservation of the MORF4 related gene family: identification of a new chromo domain subfamily and novel protein motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRG Proteins Are Shared by Multiple Protein Complexes With Distinct Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Characterization of a Putative Closed Conformation of High-Mobility Group (HMG) Proteins
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide outlines a comprehensive approach to the initial characterization of a putative closed or inactive conformational state of High-Mobility Group (HMG) proteins. HMG proteins are abundant, non-histone nuclear proteins that play crucial roles in chromatin architecture, gene transcription, DNA repair, and extracellular signaling.[1][2] Understanding their different conformational states is critical for elucidating their function and for the development of novel therapeutics.
Introduction to HMG Proteins and Conformational States
High-Mobility Group (HMG) proteins are classified into three main families: HMGA, HMGB, and HMGN.[1] These proteins are known to bind to DNA and nucleosomes, inducing structural changes in chromatin.[2][3] Their function is often modulated by post-translational modifications (PTMs) and interactions with other proteins, which can lead to changes in their three-dimensional structure or conformational state. A "closed" or inactive state might be characterized by a conformation that prevents DNA binding, protein-protein interactions, or extracellular receptor activation. The characterization of such a state is essential for understanding the regulation of HMG protein activity.
Experimental Workflow for Characterization
The initial characterization of a putative closed-HMRG state involves a multi-faceted approach, starting from computational modeling and proceeding to biophysical and cellular assays.
Caption: Experimental workflow for characterizing a putative this compound state.
Data Presentation: Quantitative Analysis
The following tables summarize hypothetical quantitative data from key experiments aimed at differentiating a wild-type (WT) or open-conformation HMG protein from a putative closed-state mutant or condition.
Table 1: DNA Binding Affinity
| Protein State | Dissociation Constant (Kd) for DNA Substrate (nM) |
| Wild-Type HMG | 50 ± 5 |
| Putative Closed-State HMG | 500 ± 20 |
Table 2: Protein-Protein Interaction Affinity
| HMG Protein State | Interacting Partner | Dissociation Constant (Kd) (µM) |
| Wild-Type HMG | Transcription Factor X | 1.2 ± 0.1 |
| Putative Closed-State HMG | Transcription Factor X | 15.8 ± 1.5 |
Table 3: Secondary Structure Analysis by Circular Dichroism
| Protein State | Alpha-Helix Content (%) | Beta-Sheet Content (%) |
| Wild-Type HMG | 35 ± 2 | 15 ± 1 |
| Putative Closed-State HMG | 45 ± 3 | 10 ± 1 |
Experimental Protocols
4.1. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
-
Objective: To probe the solvent accessibility of the protein backbone, identifying regions with different conformations.
-
Protocol:
-
Dilute the purified HMG protein (WT and putative closed-state) to a final concentration of 10 µM in a deuterated buffer (e.g., 20 mM Tris, 150 mM NaCl, pD 7.4).
-
Incubate the samples for various time points (e.g., 10s, 1m, 10m, 1h).
-
Quench the exchange reaction by adding a pre-chilled quench buffer (e.g., 0.1% trifluoroacetic acid, pH 2.5).
-
Immediately inject the quenched sample into an online pepsin digestion column.
-
Separate the resulting peptides using a C18 column with a water/acetonitrile gradient.
-
Analyze the peptide masses using a high-resolution mass spectrometer.
-
Calculate the deuterium (B1214612) uptake for each peptide and map the differences onto the protein structure.
-
4.2. Circular Dichroism (CD) Spectroscopy
-
Objective: To determine changes in the secondary structure of the HMG protein.
-
Protocol:
-
Prepare the HMG protein samples (WT and putative closed-state) at a concentration of 0.1 mg/mL in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Use a quartz cuvette with a path length of 1 mm.
-
Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Average at least three scans for each sample and subtract the buffer spectrum.
-
Convert the raw data to mean residue ellipticity.
-
Deconvolute the spectra using a suitable algorithm to estimate the percentage of alpha-helix, beta-sheet, and random coil structures.
-
4.3. Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To quantitatively assess the DNA binding affinity of the HMG protein.
-
Protocol:
-
Synthesize and label a DNA probe (e.g., a 30-bp oligonucleotide with a known HMG binding site) with a fluorescent or radioactive tag.
-
Prepare binding reactions containing a fixed concentration of the labeled DNA probe and increasing concentrations of the HMG protein (WT and putative closed-state) in a binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Incubate the reactions at room temperature for 30 minutes.
-
Resolve the protein-DNA complexes on a native polyacrylamide gel.
-
Visualize the bands using an appropriate imaging system.
-
Quantify the fraction of bound DNA at each protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Signaling Pathway Visualization
HMG proteins, particularly HMGB1, can be released from cells and act as damage-associated molecular patterns (DAMPs), signaling through receptors like TLR4 to activate inflammatory pathways. A putative this compound state might be incapable of activating this pathway.
Caption: A representative signaling pathway for an HMG protein.
References
Unraveling the Domains of High-Mobility Group (HMG) Proteins: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the structural and functional domains of the High-Mobility Group (HMG) protein superfamily, intended for researchers, scientists, and drug development professionals. HMG proteins, critical players in chromatin architecture and gene regulation, are classified into three families—HMGA, HMGB, and HMGN—each characterized by a unique functional domain that dictates its interaction with DNA and other nuclear components. Misregulation of HMG protein function has been implicated in various pathologies, including cancer, making them attractive targets for therapeutic intervention.
This document summarizes the key domains of each HMG protein family, presents quantitative data on their binding affinities, details experimental protocols for their study, and provides visual representations of their signaling pathways.
Core Domains of the HMG Superfamily: Structure and Function
The HMG superfamily is subdivided into three families based on their characteristic domains: the AT-hook for HMGA, the HMG-box for HMGB, and the Nucleosomal Binding Domain (NBD) for HMGN proteins.[1] These domains are instrumental in the proteins' roles as architectural elements in the nucleus, modulating DNA-dependent processes such as transcription, replication, and repair.[1]
The HMGA Family and the AT-Hook Domain
HMGA proteins are characterized by the presence of multiple AT-hook domains, which are small, positively charged motifs that preferentially bind to the minor groove of AT-rich DNA sequences.[2][3] This binding is not sequence-specific in the traditional sense but rather structure-specific, recognizing the narrow minor groove of B-form DNA.[3] The interaction of AT-hooks with DNA can alter the DNA conformation, facilitating the assembly of transcription factor complexes and thereby regulating gene expression.
The HMGB Family and the HMG-Box Domain
The HMGB family is defined by the HMG-box domain, a versatile DNA-binding motif of approximately 75-80 amino acids that folds into an L-shaped structure of three alpha-helices. This domain binds to the minor groove of DNA and can recognize specific DNA structures, such as bent or kinked DNA, with high affinity. A key function of the HMG-box is its ability to induce significant bending in the DNA upon binding, which is crucial for the formation of higher-order nucleoprotein complexes involved in transcription, recombination, and DNA repair. HMGB proteins can be divided into two groups based on their DNA recognition: sequence-specific, typically containing one HMG-box, and sequence-independent, which may have multiple HMG-boxes.
The HMGN Family and the Nucleosomal Binding Domain
HMGN proteins are distinguished by their Nucleosomal Binding Domain (NBD), a highly conserved region that specifically recognizes and binds to the fundamental repeating unit of chromatin, the nucleosome. The NBD allows HMGN proteins to associate with the 147 base pairs of DNA wrapped around the histone octamer. This interaction can modulate chromatin structure and compaction, often by competing with linker histones (like H1), thereby influencing the accessibility of DNA to transcription factors and other regulatory proteins.
Quantitative Analysis of HMG Domain Interactions
The binding affinities of HMG protein domains to their respective targets are critical for their biological functions. This section summarizes available quantitative data on these interactions.
| Protein Family | Domain | Ligand | Binding Affinity (Kd) | Experimental Method | Reference |
| HMGA | AT-hook 1 | AT-rich DNA ((TTAA)2) | Not explicitly stated, but forms a 2:1 complex | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | |
| HMGB | HMGB1 (full-length) | Hemicatenated DNA loops (hcDNA) | <0.5 pM | Not specified | |
| HMGB | HMGB1 (domains A and B) | Hemicatenated DNA loops (hcDNA) | ~0.5 nM | Not specified | |
| HMGB | Rox1 (HMG-box) | dsDNA (YYYATTGTTCTC) | ~20 nM | Not specified | |
| HMGN | HMGN1 | Nucleosomes | 1.05 x 10⁻⁷ M | Gel Retardation Assay | |
| HMGN | HMGN2 | Nucleosomes | 0.44 x 10⁻⁷ M | Gel Retardation Assay |
Note: The binding affinity of protein-DNA interactions can be influenced by various factors, including salt concentration, temperature, and the specific DNA sequence or structure. The values presented here are as reported in the cited literature.
Key Signaling Pathways Involving HMG Proteins
HMG proteins, particularly HMGB1 and HMGA1, are involved in various signaling pathways that regulate cellular processes such as inflammation, proliferation, and apoptosis.
HMGB1 Signaling through RAGE and TLRs
Extracellular HMGB1 acts as a damage-associated molecular pattern (DAMP) molecule, signaling through cell surface receptors like the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptors (TLRs), primarily TLR4. This interaction triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines.
HMGA1 and the Wnt/β-catenin Pathway
HMGA1 has been shown to amplify Wnt signaling by upregulating the expression of genes encoding Wnt agonist receptors and downstream effectors. This modulation of the Wnt/β-catenin pathway is crucial in both embryonic stem cell self-renewal and cancer progression.
Experimental Protocols for Studying HMG Protein Domains
The following section outlines key experimental methodologies for investigating the domains of HMG proteins.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where HMG proteins bind in vivo.
Protocol Overview:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Fragmentation: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the HMG protein of interest. This antibody will bind to the HMG protein and, by extension, the DNA fragments it is cross-linked to.
-
Immune Complex Capture: Use protein A/G-conjugated beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: Analyze the purified DNA by qPCR, ChIP-seq, or microarrays to identify the enriched genomic sequences.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to study protein-DNA interactions in vitro.
Protocol Overview:
-
Probe Preparation: Label a short DNA fragment containing the putative HMG protein binding site with a radioactive or fluorescent tag.
-
Binding Reaction: Incubate the labeled DNA probe with purified HMG protein or a nuclear extract containing the protein.
-
Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the DNA bands. A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex.
Pull-down Assay
Pull-down assays are used to identify proteins that interact with a specific HMG protein domain.
Protocol Overview:
-
Bait Protein Immobilization: A recombinant HMG protein or a specific domain is tagged (e.g., with GST or His) and immobilized on affinity beads.
-
Incubation with Prey: The immobilized "bait" is incubated with a cell lysate containing potential interacting "prey" proteins.
-
Washing: The beads are washed to remove non-specific binders.
-
Elution: The bait protein and any bound prey proteins are eluted from the beads.
-
Analysis: The eluted proteins are identified by Western blotting or mass spectrometry.
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the DNA sequence encoding an HMG protein domain to study the functional importance of individual amino acids.
Protocol Overview:
-
Primer Design: Design primers containing the desired mutation.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the HMG gene with the mutagenic primers.
-
Template Digestion: Digest the parental, non-mutated plasmid template with an enzyme like DpnI, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Verification: Sequence the plasmid from resulting colonies to confirm the presence of the desired mutation.
-
Functional Analysis: Express the mutant protein and analyze its function (e.g., DNA binding affinity using EMSA) to assess the impact of the mutation.
This guide provides a foundational understanding of the domains of HMG proteins and methodologies for their investigation. Further research into the specific roles and regulation of these domains will undoubtedly uncover new avenues for therapeutic development.
References
Unraveling the Cellular Choreography of HMRG: A Technical Guide to Subcellular Localization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering "HMRG" and Introducing HMGB1
The acronym "HMRG" can refer to several distinct proteins, including Heavy Metal Resistance Genes in microbiology and the Hyaluronan-Mediated Motility Receptor (HMMR). However, in the context of mammalian cell biology and disease research, a prominent and extensively studied protein family often intended by this abbreviation is the High Mobility Group (HMG) proteins. This guide will focus on High Mobility Group Box 1 (HMGB1) , a prototypical member of this family, due to its significant roles in both nuclear functions and extracellular signaling in various pathological conditions.
HMGB1 is a highly conserved, non-histone nuclear protein that plays a critical role in chromatin architecture and gene transcription.[1] Beyond its nuclear duties, HMGB1 can be actively secreted or passively released from cells, where it functions as a potent damage-associated molecular pattern (DAMP) molecule, orchestrating inflammatory and immune responses.[1][2] Its subcellular localization is therefore a critical determinant of its function, making the study of its distribution essential for understanding its role in health and disease and for the development of novel therapeutics.
Subcellular Localization of HMGB1 in Diverse Cell Types
The subcellular distribution of HMGB1 is dynamic and tightly regulated, varying significantly between different cell types and in response to a multitude of stimuli. While typically residing in the nucleus, HMGB1 can translocate to the cytoplasm and subsequently be released into the extracellular space.
Neurons
In the central nervous system, HMGB1 is ubiquitously expressed in neurons, where it is predominantly nuclear under physiological conditions.[3] However, in response to injury or stress, such as ischemia, HMGB1 undergoes a dramatic relocalization. Studies have shown that following ischemic insult, neuronal HMGB1 translocates from the nucleus to the cytoplasm, where it can be found in specific organelles like mitochondria and peroxisomes .[4][5] This translocation is a key step preceding its release, which contributes to neuroinflammation.[3] In the context of Alzheimer's disease, Aβ treatment has been shown to induce the secretion of HMGB1 from primary cortical neurons and microglia, a process preceded by its nuclear-to-cytoplasmic translocation.[6][7]
Immune Cells
In immune cells such as monocytes and macrophages, HMGB1 is also primarily nuclear in a resting state.[8] Upon activation by inflammatory signals like lipopolysaccharide (LPS) or TNF-α, HMGB1 is actively transported to the cytoplasm and secreted.[8] This process is crucial for its role as a late mediator of inflammation. The active secretion mechanism involves the packaging of cytosolic HMGB1 into secretory lysosomes.[8]
Cancer Cells
The subcellular localization of HMGB1 in cancer cells is highly variable and often correlates with tumor progression and response to therapy. In many cancer cell lines, including HeLa cells, HMGB1 is mainly localized in the nucleus.[9] However, in response to certain chemotherapeutic agents like oxaliplatin, HMGB1 can translocate from the nucleus to the cytoplasm in colon cancer cells.[10] This relocalization and subsequent release can contribute to immunogenic cell death, a desired outcome in cancer therapy. In some cancers, such as stage IIIB colon cancer, the co-expression of HMGB1 in both the nucleus and cytoplasm has been inversely associated with the infiltration of CD45RO+ T cells and patient prognosis, suggesting a role in modulating the tumor microenvironment.[11]
Quantitative Data on HMGB1 Subcellular Localization
While much of the data on HMGB1 localization is qualitative, some studies provide a semi-quantitative or relative quantitative analysis of its distribution. The following table summarizes these findings across different cell types and conditions.
| Cell Type | Condition | Nuclear HMGB1 | Cytoplasmic HMGB1 | Extracellular HMGB1 | Reference |
| Neurons (Rat) | Ischemic Insult | Decreased | Increased (in mitochondria & peroxisomes) | Increased | [4] |
| Neurons & Microglia (Mouse Model of Alzheimer's) | Aβ Treatment | Decreased | Increased | Increased | [6][7] |
| Monocytes/Macrophages | LPS/TNF-α Stimulation | Decreased | Increased | Increased | [8] |
| Cholangiocytes | LPS/TNF-α Stimulation | Decreased | Increased | Increased | [12] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Uric Acid Stimulation | Decreased | Increased | - | [13] |
| Leukemia Cells (Jurkat) | Daunorubicin Treatment | Decreased | Increased | - | [14] |
Signaling Pathways Governing HMGB1 Translocation
The nucleocytoplasmic shuttling of HMGB1 is a complex process regulated by various signaling pathways and post-translational modifications.
The JAK/STAT1 Pathway
The Janus kinase/signal transducer and activator of transcription 1 (JAK/STAT1) pathway plays a critical role in mediating the nuclear-to-cytoplasmic translocation of HMGB1 in response to inflammatory stimuli.[15] Stimulation of cells with lipopolysaccharide (LPS) or type 1 interferons (IFNs) activates the JAK/STAT1 pathway, leading to the hyperacetylation of HMGB1 within its nuclear localization sequences (NLS).[15][16] This hyperacetylation neutralizes the positive charge of the NLS, weakening its interaction with importins and thereby promoting its cytoplasmic accumulation.[3]
Post-Translational Modifications
Several post-translational modifications (PTMs) are crucial for regulating HMGB1's subcellular localization.
-
Acetylation: As mentioned, hyperacetylation of lysine (B10760008) residues within the two NLSs of HMGB1 is a key signal for its cytoplasmic accumulation.[3][17]
-
Phosphorylation: Phosphorylation of HMGB1, mediated by protein kinase C (PKC), can also promote its translocation to the cytoplasm.[16][18]
-
Oxidation: The redox state of cysteine residues in HMGB1 influences its function. Oxidation of HMGB1 is required for its translocation and secretion in response to inflammatory stimuli.[18]
Experimental Protocols
Accurate determination of HMGB1 subcellular localization is fundamental to understanding its biological roles. The following are detailed methodologies for key experiments.
Immunofluorescence Microscopy
This technique allows for the visualization of HMGB1 within intact cells.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Grow cells to 60-70% confluency on sterile glass coverslips in a petri dish.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for HMGB1 (e.g., rabbit anti-HMGB1) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Counterstaining: Wash the cells three times with PBS. Incubate with a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. The nucleus will appear blue (DAPI), and HMGB1 will be visualized in the channel corresponding to the secondary antibody's fluorophore.
Cell Fractionation and Western Blotting
This method provides a quantitative assessment of HMGB1 levels in different subcellular compartments.
Detailed Protocol:
-
Cell Lysis and Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Collect the supernatant, which represents the cytoplasmic fraction.
-
Wash the nuclear pellet with buffer and then lyse it using a nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a Bradford or BCA protein assay.
-
Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against HMGB1. To ensure the purity of the fractions, also probe for marker proteins such as tubulin (cytoplasmic) and histone H3 (nuclear).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative amounts of HMGB1 in the nuclear and cytoplasmic fractions.[12][13]
-
Analysis of Post-Translational Modifications
To investigate the role of PTMs in HMGB1 localization, immunoprecipitation followed by Western blotting is a common technique.
Detailed Protocol:
-
Immunoprecipitation:
-
Lyse cells to obtain total protein extracts.
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the lysate with an anti-HMGB1 antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the HMGB1-antibody complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the immunoprecipitated HMGB1.
-
-
Western Blotting for PTMs:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with antibodies specific for the PTM of interest, such as an anti-acetyl-lysine or anti-phospho-serine antibody.
-
Re-probe the membrane with an anti-HMGB1 antibody to confirm equal loading of immunoprecipitated HMGB1.[14][19]
-
Conclusion
The subcellular localization of HMGB1 is a critical regulator of its diverse biological functions. Its transition from a nuclear architectural protein to a cytoplasmic and extracellular signaling molecule is a key event in the pathogenesis of numerous diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. A thorough understanding of the mechanisms that govern its cellular trafficking is paramount for the development of therapeutic strategies that target HMGB1. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers dedicated to unraveling the complex choreography of HMGB1 within the cell.
References
- 1. The Comprehensive Role of High Mobility Group Box 1 (HMGB1) Protein in Different Tumors: A Pan-Cancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The many faces of HMGB1: molecular structure-functional activity in inflammation, apoptosis, and chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Acetyl-11-keto-beta-boswellic acid ameliorates monosodium iodoacetate-induced osteoarthritis in rats: implications of HMGB1/TLR4/NF-κB and Nrf2/HO-1 [frontiersin.org]
- 10. Mutually exclusive redox forms of HMGB1 promote cell recruitment or proinflammatory cytokine release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-expression of nuclear and cytoplasmic HMGB1 is inversely associated with infiltration of CD45RO+ T cells and prognosis in patients with stage IIIB colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interaction between uric acid and HMGB1 translocation and release from endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Immunological Significance of HMGB1 Post-Translational Modification and Redox Biology [frontiersin.org]
- 17. embopress.org [embopress.org]
- 18. Immunological Significance of HMGB1 Post-Translational Modification and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Inducing a Closed-HMG-CoA Reductase (HMRG) Conformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMRG) is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other essential isoprenoids. The catalytic activity of HMRG is tightly regulated and is closely linked to its conformational state. The enzyme transitions between an open, inactive state and a closed, active conformation. Inducing and stabilizing the closed conformation of HMRG is a key strategy for identifying and characterizing novel inhibitors and activators of this critical enzyme.
These application notes provide an overview of the techniques and protocols used to induce and confirm a closed HMRG conformation. This information is intended to guide researchers in designing experiments to study the structural dynamics of HMRG and to screen for compounds that modulate its activity through conformational changes.
Inducers of a Closed HMRG Conformation
The closed conformation of HMRG can be induced by the binding of its natural substrates, cofactors, and competitive inhibitors. Recently, allosteric inhibitors have also been identified that can stabilize a closed-like state.
Natural Ligands
-
HMG-CoA (Substrate): The binding of the substrate HMG-CoA is a primary driver for the adoption of the closed conformation, preparing the active site for catalysis.
-
NADPH (Cofactor): The binding of the cofactor NADPH is also essential for inducing the catalytically competent closed state of the enzyme.
Competitive Inhibitors (Statins)
Statins are a class of well-characterized competitive inhibitors that bind to the HMG-CoA binding site, mimicking the substrate and stabilizing the closed conformation.[1][2] Examples include:
-
Atorvastatin
-
Simvastatin
-
Rosuvastatin
-
Fluvastatin
-
Pravastatin
Allosteric Inhibitors
Recent studies have identified small molecules that can inhibit HMRG activity by binding to an allosteric site, distinct from the active site. These modulators can also influence the enzyme's conformational state.
-
Corrole-based Catalytic Antioxidants: Certain corrole-based compounds have been shown to act as allosteric inhibitors of HMRG.[3][4][5] While detailed structural data on the precise conformation induced by these compounds is still emerging, their allosteric nature suggests they may stabilize a unique closed or partially-closed conformation.
Quantitative Data on HMRG Ligand Interactions
The following table summarizes key quantitative data related to the binding of various ligands to HMRG. This data is crucial for designing experiments and for the comparative analysis of novel compounds.
| Ligand Class | Ligand Example | Method | Parameter | Value | Reference(s) |
| Substrate | HMG-CoA | Enzyme Kinetics | Km | ~4 µM | [1] |
| Competitive Inhibitors (Statins) | Pravastatin | Inhibition Kinetics, ITC | Ki | 250 nM | [6] |
| Fluvastatin | Inhibition Kinetics, ITC | Ki | < 250 nM | [6] | |
| Cerivastatin | Inhibition Kinetics, ITC | Ki | < 250 nM | [6] | |
| Atorvastatin | Inhibition Kinetics, ITC | Ki | < 250 nM | [6] | |
| Rosuvastatin | Inhibition Kinetics, ITC | Ki | 2 nM | [6] | |
| Allosteric Inhibitors | Corrole-based antioxidant | Enzyme Kinetics | - | Allosteric inhibition demonstrated | [4][5] |
Note: Quantitative data for the direct measurement of conformational changes induced by allosteric inhibitors is not yet widely available in the public domain and represents an active area of research.
Experimental Protocols for Confirming a Closed HMRG Conformation
Several biophysical and structural biology techniques can be employed to confirm and characterize the conformational state of HMRG.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of HMRG in complex with ligands, directly visualizing the closed conformation.
Protocol for Co-crystallization of HMRG with a Ligand:
-
Protein Expression and Purification: Express and purify the catalytic domain of human HMRG.
-
Complex Formation: Incubate the purified HMRG with a saturating concentration of the ligand (e.g., statin or allosteric modulator) to ensure complex formation. For ligands with lower affinity, a 10-fold molar excess of the ligand over the protein is recommended.[7]
-
Crystallization Screening: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop). Commercial screens are available and can be used as a starting point.
-
Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from a cryo-cooled crystal at a synchrotron source. Process the data and solve the structure by molecular replacement using a known HMRG structure as a search model.[8][9][10]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the structure of large protein complexes and membrane proteins in their near-native state. It is particularly useful for studying different conformational states of HMRG.[1][11][12][13][14]
Protocol for HMRG Structure Determination by Cryo-EM:
-
Sample Preparation: Purify HMRG, ensuring high homogeneity and stability. For membrane-bound HMRG, solubilization in a suitable detergent or reconstitution into nanodiscs is required.
-
Grid Preparation: Apply a small volume of the HMRG-ligand complex solution to a cryo-EM grid. Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.
-
Data Acquisition: Collect a large dataset of particle images using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Process the collected images to pick individual particles, classify them into different conformational states, and reconstruct a 3D density map for each state.
-
Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it to obtain the final structure.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS measures the rate of deuterium (B1214612) exchange of backbone amide hydrogens, providing information on the solvent accessibility and dynamics of different regions of the protein. Changes in exchange rates upon ligand binding can map the regions involved in conformational changes.[15][16][17][18][19]
Protocol for HDX-MS Analysis of HMRG:
-
Protein and Ligand Preparation: Prepare purified HMRG and the ligand of interest in a suitable buffer.
-
Deuterium Labeling: Initiate the exchange reaction by diluting the HMRG-ligand complex into a D2O-based buffer. Collect samples at various time points.
-
Quenching: Stop the exchange reaction by adding a quench buffer that lowers the pH and temperature.
-
Proteolysis: Digest the quenched sample with an acid-stable protease (e.g., pepsin) to generate peptides.
-
LC-MS Analysis: Separate the peptides by ultra-performance liquid chromatography (UPLC) and analyze them by mass spectrometry to determine the deuterium uptake for each peptide.
-
Data Analysis: Compare the deuterium uptake of HMRG in the presence and absence of the ligand to identify regions with altered solvent accessibility, indicative of conformational changes.
Fluorescence Resonance Energy Transfer (FRET)
FRET is a spectroscopic technique that can measure distances between two fluorescent probes (a donor and an acceptor) attached to a protein. It is highly sensitive to conformational changes that alter the distance between the probes.[20][21][22]
Protocol for FRET-based Conformational Analysis of HMRG:
-
Protein Labeling: Introduce two different fluorescent dyes at specific sites on the HMRG protein. This can be achieved through cysteine-maleimide chemistry or by incorporating fluorescent non-natural amino acids.
-
Spectroscopic Measurements: Measure the fluorescence emission spectrum of the labeled HMRG in the absence and presence of the ligand.
-
FRET Efficiency Calculation: Calculate the FRET efficiency based on the quenching of the donor fluorescence and the sensitized emission of the acceptor.
-
Data Interpretation: A change in FRET efficiency upon ligand binding indicates a change in the distance between the two probes, reflecting a conformational change in HMRG.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of ligands to a protein immobilized on a sensor chip. While it does not directly visualize conformational changes, it can provide quantitative data on ligand binding that drives these changes.[23][24][25][26]
Protocol for SPR Analysis of HMRG-Ligand Interaction:
-
Chip Preparation: Immobilize purified HMRG onto a sensor chip.
-
Ligand Injection: Inject a series of concentrations of the ligand over the chip surface and monitor the binding response in real-time.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Interpretation: The binding affinity and kinetics provide quantitative measures of the interaction that induces the conformational change.
Visualization of Key Processes
Signaling Pathway of HMRG Regulation```dot
Caption: Workflow for HMRG conformational analysis.
Logical Relationship of Inducers and Conformational States
Caption: Inducers of the closed HMRG conformation.
References
- 1. EMDB < EMD-19757 [ebi.ac.uk]
- 2. Statin inhibition of HMG-CoA reductase: a 3-dimensional view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcogj.com [phcogj.com]
- 4. Allosteric inhibitors of HMG-CoA reductase, the key enzyme involved in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric inhibitors of HMG-CoA reductase, the key enzyme involved in cholesterol biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 8. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 10. google.com [google.com]
- 11. Cryo-EM structures of apo and atorvastatin-bound human 3-hydroxy-3-methylglutaryl-coenzyme A reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Regulated degradation of HMG CoA reductase requires conformational changes in sterol-sensing domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EMDB < EMD-17748 [ebi.ac.uk]
- 15. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integrating Hydrogen-Deuterium exchange mass spectrometry with Molecular Dynamics simulations to probe lipid-modulated conformational changes in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study of Protein Conformational Dynamics Using Hydrogen/Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydrogen-Deuterium Exchange Mass Spectrometry for Probing Changes in Conformation and Dynamics of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hydrogen-Deuterium Exchange Mass Spectrometry for Probing Changes in Conformation and Dynamics of Proteins. | Semantic Scholar [semanticscholar.org]
- 20. FRET analysis of protein conformational change through position-specific incorporation of fluorescent amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Visualizing the Conformational Dynamics of Membrane Receptors Using Single-Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Single Color FRET based Measurements of Conformational Changes of Proteins Resulting from Translocation inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bioradiations.com [bioradiations.com]
- 24. youtube.com [youtube.com]
- 25. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for the Immunoprecipitation of the HMRG Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction
Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions by isolating a specific protein and its binding partners from a complex mixture.[1] This method relies on the specific interaction between an antibody and its target protein to "pull down" the entire protein complex.[2] The isolated complex can then be analyzed by various techniques, such as Western blotting or mass spectrometry, to identify the interacting proteins. This document provides a detailed protocol for the immunoprecipitation of the hypothetical HMRG (High Mobility Group Related Gene) complex, a putative chromatin-associated protein complex. While the HMRG complex itself is not a well-characterized entity in current literature, this protocol is based on established methods for immunoprecipitating known protein complexes, such as those involving High Mobility Group (HMG) proteins.[3] HMG proteins are known to be architectural DNA-binding proteins that play roles in various genomic processes and interact with numerous other proteins.
Quantitative Data Summary
Effective immunoprecipitation relies on optimizing various experimental parameters. The following table provides a template for summarizing quantitative data from optimization experiments for the HMRG complex immunoprecipitation.
Table 1: Summary of Quantitative Data for HMRG Complex Immunoprecipitation Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result |
| Antibody Concentration | 1 µg | 2 µg | 5 µg | Optimal signal-to-noise ratio at 2 µg. |
| Lysis Buffer | RIPA Buffer | NP-40 Buffer | Triton X-100 Buffer | NP-40 buffer showed the highest yield of the intact HMRG complex. |
| Incubation Time | 2 hours | 4 hours | Overnight | Overnight incubation at 4°C resulted in the most efficient pulldown. |
| Wash Buffer Salt Conc. | 150 mM NaCl | 300 mM NaCl | 500 mM NaCl | 150 mM NaCl was sufficient to remove non-specific binding. |
| Elution Method | Glycine-HCl (pH 2.5) | SDS-PAGE Sample Buffer | Competitive Peptide | SDS-PAGE sample buffer provided the most complete elution for Western blot analysis. |
Experimental Protocol: Immunoprecipitation of the HMRG Complex
This protocol outlines the steps for the immunoprecipitation of the HMRG complex from cultured mammalian cells.
Materials and Reagents:
-
Cultured mammalian cells expressing the HMRG complex
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-HMRG antibody (antibody specific to one component of the putative HMRG complex)
-
Isotype control antibody (e.g., Rabbit IgG)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., Lysis buffer with a lower detergent concentration)
-
Elution Buffer (e.g., 2x SDS-PAGE sample buffer or 0.1 M Glycine-HCl, pH 2.5)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell pellet (approximately 1 mL per 1x10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the protein lysate.
-
Incubate on an end-over-end rotator for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-HMRG antibody (or isotype control) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically (typically 1-5 µg).
-
Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on an end-over-end rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.
-
Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Add 30-50 µL of elution buffer to the beads.
-
If using SDS-PAGE sample buffer, boil the sample at 95-100°C for 5-10 minutes to elute the proteins.
-
If using a gentle elution buffer like glycine-HCl, incubate for 5-10 minutes at room temperature and then neutralize the eluate with a neutralizing buffer (e.g., 1M Tris pH 8.5).
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting to detect the components of the HMRG complex.
-
Alternatively, for identification of unknown interaction partners, the eluate can be subjected to mass spectrometry analysis.
-
Visualizations
Experimental Workflow for HMRG Complex Immunoprecipitation
Caption: Workflow for the immunoprecipitation of the HMRG complex.
Hypothetical Signaling Pathway Involving the HMRG Complex
Caption: A hypothetical signaling pathway involving the HMRG complex.
References
Application Notes and Protocols for Quantitative Mass Spectrometry of the HMRG Interactome
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and the complete set of these interactions is known as the interactome. Quantitative mass spectrometry has emerged as a powerful tool for the large-scale identification and quantification of protein interactions, providing insights into the dynamic nature of protein complexes under various conditions. This document provides a detailed guide for the quantitative analysis of the interactome of a hypothetical human protein, HMRG (Human Master Regulator Gene protein), which is presumed to be a critical node in cellular signaling pathways and a potential target for drug development.
The methodologies described herein are designed to enable researchers to identify bona fide HMRG-interacting partners, quantify changes in the interactome in response to stimuli or disease states, and to elucidate the functional signaling pathways involving HMRG.
I. Quantitative Data Presentation
Quantitative analysis of the HMRG interactome can be performed using various mass spectrometry-based techniques, including label-free quantification, stable isotope labeling by amino acids in cell culture (SILAC), and tandem mass tags (TMT). The data generated from these experiments should be summarized in a clear and structured format to facilitate interpretation and comparison across different experimental conditions.
Table 1: HMRG Interacting Proteins Identified by Affinity Purification-Mass Spectrometry (AP-MS)
This table summarizes the high-confidence interacting proteins identified in an AP-MS experiment using an antibody against endogenous HMRG.
| Protein ID (UniProt) | Gene Symbol | Protein Name | Sequence Coverage (%) | Unique Peptides | Fold Change (HMRG-IP / Control-IP) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 45 | 12 | 15.2 | <0.001 |
| Q06609 | STAT3 | Signal transducer and activator of transcription 3 | 62 | 21 | 11.8 | <0.001 |
| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 78 | 15 | 9.5 | <0.005 |
| P42336 | JAK1 | Janus kinase 1 | 55 | 18 | 8.7 | <0.005 |
| Q13547 | PIK3R1 | Phosphoinositide 3-kinase regulatory subunit alpha | 68 | 25 | 7.1 | <0.01 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 71 | 22 | 6.3 | <0.01 |
Table 2: Dynamic Changes in the HMRG Interactome upon Ligand Stimulation (SILAC)
This table presents data from a SILAC experiment comparing the HMRG interactome in cells with and without stimulation by a specific ligand. "Heavy" labeled cells were stimulated, while "light" labeled cells were not.
| Protein ID (UniProt) | Gene Symbol | Protein Name | H/L Ratio | H/L Variability (%) | Significance |
| P15056 | BRAF | B-Raf proto-oncogene serine/threonine-protein kinase | 3.5 | 15 | Significant |
| P27361 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | 2.8 | 18 | Significant |
| Q02750 | MAP2K1 | Mitogen-activated protein kinase kinase 1 | 2.1 | 20 | Significant |
| P28482 | MAPK1 | Mitogen-activated protein kinase 1 | 1.9 | 22 | Significant |
| P63000 | YWHAZ | 14-3-3 protein zeta/delta | -2.5 | 12 | Significant |
| P27815 | PPP2R1A | Serine/threonine-protein phosphatase 2A 65 kDa regulatory subunit A alpha isoform | -3.1 | 10 | Significant |
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol describes the immunoprecipitation of endogenous HMRG followed by mass spectrometry to identify interacting proteins.[1][2]
A. Cell Lysis and Protein Extraction
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
B. Immunoprecipitation
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared lysate.
-
Incubate the lysate with an anti-HMRG antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer to remove non-specific binders.
C. On-Bead Digestion
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 55 mM. Incubate in the dark for 20 minutes to alkylate cysteine residues.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.
-
Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid.
D. LC-MS/MS Analysis
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a data-dependent acquisition method to select the most abundant peptide ions for fragmentation.
E. Data Analysis
-
Search the raw MS data against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
-
Identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly enriched in the HMRG immunoprecipitation compared to the control IgG.[3]
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol details a quantitative proteomics approach to compare the HMRG interactome under two different conditions (e.g., stimulated vs. unstimulated).
A. Cell Culture and Labeling
-
Culture cells in SILAC-specific DMEM lacking lysine (B10760008) and arginine.
-
Supplement the medium for the "light" population with normal lysine and arginine.
-
Supplement the medium for the "heavy" population with heavy isotope-labeled lysine (e.g., 13C6, 15N2-Lys) and arginine (e.g., 13C6, 15N4-Arg).
-
Culture cells for at least five passages to ensure complete incorporation of the heavy amino acids.
B. Experimental Treatment and Cell Lysis
-
Treat the "heavy" labeled cells with the stimulus of interest (e.g., a ligand or drug). Leave the "light" labeled cells untreated.
-
Lyse the cells from both populations separately as described in Protocol 1A.
C. Protein Mixing and Immunoprecipitation
-
Mix equal amounts of protein lysate from the "heavy" and "light" populations.
-
Perform immunoprecipitation of HMRG from the mixed lysate as described in Protocol 1B.
D. Sample Preparation and LC-MS/MS Analysis
-
Perform on-bead digestion and peptide preparation as described in Protocol 1C.
-
Analyze the peptide mixture by LC-MS/MS as described in Protocol 1D.
E. Data Analysis
-
Use a software package that supports SILAC data analysis (e.g., MaxQuant) to identify and quantify proteins.
-
The software will calculate the H/L (heavy/light) ratio for each protein, indicating the relative change in its interaction with HMRG upon stimulation.
-
Perform statistical analysis to identify proteins with significant changes in their H/L ratios.
III. Visualizations
Diagrams created using Graphviz (DOT language) are provided below to visualize key concepts and workflows.
Caption: Experimental workflow for quantitative analysis of the HMRG interactome.
Caption: A hypothetical HMRG protein-protein interaction network.
Caption: A putative signaling pathway involving the HMRG protein.
References
- 1. A quantitative mass spectrometry-based approach to monitor the dynamics of endogenous chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Molecule Imaging of HMG-CoA Reductase Dynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the dynamics of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) at the single-molecule level. HMGCR is the rate-limiting enzyme in the cholesterol biosynthesis pathway and a primary target for statin drugs. Understanding its dynamic behavior within the endoplasmic reticulum (ER) is crucial for developing novel therapeutic strategies targeting cholesterol metabolism and related cardiovascular diseases.
Single-molecule imaging techniques offer unprecedented insights into the real-time behavior of individual HMGCR molecules, allowing for the direct observation of their diffusion, interactions with regulatory proteins, and degradation.[1] This document outlines the key signaling pathways governing HMGCR dynamics, presents quantitative data from analogous ER-resident protein studies, and provides detailed protocols for single-molecule imaging experiments.
HMGCR Signaling and Degradation Pathway
The abundance of HMGCR in the ER membrane is tightly regulated through a feedback mechanism involving sterol levels. High sterol concentrations trigger the degradation of HMGCR via the ER-associated degradation (ERAD) pathway. This process is initiated by the binding of HMGCR's sterol-sensing domain to Insulin-induced gene (Insig) proteins. This interaction facilitates the recruitment of ubiquitin ligases, which mark HMGCR for proteasomal degradation.
Below is a diagram illustrating the key steps in the sterol-accelerated degradation of HMGCR.
Experimental Workflow for Single-Molecule Imaging of HMGCR
The following diagram outlines a typical workflow for a single-molecule tracking experiment designed to study the dynamics of HMGCR in live cells.
Quantitative Data from Single-Molecule Studies of ER-Resident Proteins
While direct single-molecule tracking data for HMGCR is not yet widely available in the literature, studies on other ER-resident proteins provide valuable insights into the expected dynamic properties. The following table summarizes quantitative data from single-molecule tracking studies of analogous ER proteins, which can serve as a reference for designing and interpreting experiments on HMGCR.
| Protein | Cell Type | Diffusion Coefficient (μm²/s) | Mobility State | Reference |
| IRE1α (monomeric) | U2OS | 0.25 ± 0.02 | Mobile | [2] |
| IRE1α (clustered) | U2OS | 0.02 ± 0.005 | Immobile/Confined | [2] |
| Calnexin | HEK-293 | 0.42 ± 0.12 | Mobile | [3] |
| ER luminal chaperone (Calreticulin) | COS7 | 1.13 | Mobile | [4] |
Experimental Protocols
The following protocols are adapted from established methods for single-molecule imaging of ER-resident proteins and can be modified for studying HMGCR dynamics.
Protocol 1: Cell Culture and Transfection for HMGCR Imaging
-
Cell Seeding:
-
Seed HEK293 or U2OS cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO₂.
-
-
Plasmid Construct:
-
Use a mammalian expression vector encoding human HMGCR fused with a fluorescent protein (FP) or a self-labeling tag (e.g., HaloTag, SNAP-tag). A C-terminal tag is often preferred to minimize interference with the N-terminal membrane domain.
-
-
Transfection:
-
When cells reach 60-80% confluency, transfect them with the HMGCR expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Use a low amount of plasmid DNA (e.g., 50-100 ng per dish) to achieve sparse expression suitable for single-molecule imaging.
-
-
Post-Transfection Incubation:
-
Incubate the cells for 18-24 hours post-transfection to allow for protein expression.
-
Protocol 2: Fluorescent Labeling of HMGCR
This protocol is for HMGCR tagged with a self-labeling tag like HaloTag.
-
Labeling Reaction:
-
Prepare a labeling solution of a bright, photostable fluorescent dye conjugated to the appropriate ligand (e.g., HaloTag ligand with TMR or Janelia Fluor dyes) at a concentration of 10-100 nM in pre-warmed imaging medium (e.g., FluoroBrite DMEM).
-
Replace the culture medium with the labeling solution and incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with pre-warmed imaging medium to remove unbound dye.
-
Incubate the cells in fresh imaging medium for at least 30 minutes to allow for the diffusion of any remaining unbound dye out of the cells.
-
Protocol 3: Single-Molecule Imaging using TIRF Microscopy
-
Microscope Setup:
-
Use an inverted microscope equipped with a high numerical aperture objective (e.g., 100x, NA 1.49) and a TIRF (Total Internal Reflection Fluorescence) or HILO (Highly Inclined and Laminated Optical sheet) illumination system.
-
The illumination system should be capable of exciting the chosen fluorophore.
-
Use an EMCCD or sCMOS camera for sensitive and rapid image acquisition.
-
-
Image Acquisition:
-
Mount the glass-bottom dish on the microscope stage and maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.
-
Locate a cell with a sparse population of fluorescently labeled HMGCR molecules.
-
Acquire time-lapse image series with a frame rate of 10-50 Hz (20-100 ms (B15284909) exposure time).
-
Adjust laser power to achieve a good signal-to-noise ratio while minimizing photobleaching.
-
Protocol 4: Data Analysis of Single-Molecule Trajectories
-
Particle Detection and Localization:
-
Use software such as ImageJ/Fiji with plugins like TrackMate or commercial software (e.g., NIS-Elements, MetaMorph) to detect and localize single fluorescent spots in each frame of the image series with sub-pixel precision.
-
-
Trajectory Reconstruction:
-
Link the localized positions of single molecules across consecutive frames to generate trajectories. Use a tracking algorithm that can handle transient disappearances of particles (e.g., due to blinking).
-
-
Mean Squared Displacement (MSD) Analysis:
-
For each trajectory, calculate the MSD as a function of time lag (τ).
-
Fit the initial points of the MSD plot with the equation MSD(τ) = 4Dτ to determine the diffusion coefficient (D).
-
-
Analysis of Mobility States:
-
Classify trajectories into different mobility states (e.g., immobile, confined diffusion, free diffusion) based on the shape of the MSD plot or other parameters like the confinement ratio.
-
-
Residence Time and Interaction Kinetics:
-
For molecules that exhibit periods of immobilization (e.g., binding to a larger complex), the duration of these events can be measured to determine residence times.
-
By analyzing the transitions between mobile and immobile states, on- and off-rates for interactions can be estimated.
-
Disclaimer: The quantitative data and detailed protocols provided are based on studies of analogous ER-resident proteins. Researchers should optimize these protocols for their specific experimental conditions and for the study of HMGCR.
References
- 1. Single-Molecule Tracking and Its Application in Biomolecular Binding Detection | Functional Optical Imaging Laboratory [foil.bme.utexas.edu]
- 2. Quantitative microscopy reveals dynamics and fate of clustered IRE1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single particle trajectories reveal active Endoplasmic Reticulum luminal flow - PMC [pmc.ncbi.nlm.nih.gov]
Determining HMG-CoA Reductase Conformation Using Structural Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the conformation of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), a key enzyme in cholesterol biosynthesis and the target of statin drugs. Understanding the three-dimensional structure of HMGCR is crucial for the development of new and more effective therapeutics for hypercholesterolemia and other metabolic diseases.
Introduction to HMG-CoA Reductase and Structural Biology
3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the synthesis of cholesterol and other isoprenoids.[1] The catalytic portion of human HMGCR is a homotetramer, with each monomer consisting of an N-terminal domain, a large L-domain, and a small S-domain.[1][2] The active site is located at the interface of two monomers.[3]
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are powerful tools for elucidating the three-dimensional structure of proteins like HMGCR at atomic resolution. This information can reveal insights into the enzyme's catalytic mechanism, its regulation, and its interactions with substrates, cofactors, and inhibitors.[1][4]
Quantitative Data Summary
The following table summarizes quantitative data from various structural studies of HMG-CoA reductase, providing a comparative overview of different conformations and ligand-bound states.
| PDB ID | Organism | Method | Resolution (Å) | Ligand(s) | Key Conformational Insights |
| 1DQ9 | Homo sapiens | X-ray Diffraction | 2.80 | HMG-CoA | Structure of the human enzyme in complex with its substrate.[5] |
| 1DQA | Homo sapiens | X-ray Diffraction | 2.00 | HMG, CoA, NADP+ | Provides a detailed view of the active site with product and cofactor bound.[1] |
| 8PKN | Homo sapiens | Electron Microscopy | 2.26 | Atorvastatin | Cryo-EM structure of the catalytic domain bound to a commonly used statin.[6] |
| 6HR7 | Methanothermococcus thermolithotrophicus | X-ray Diffraction | 2.40 | Apo (no ligand) | Structure of the apoenzyme, revealing the unbound conformation.[7] |
Inhibition Constants (Ki) for Statin Binding to Human HMGCR [8]
| Statin | Inhibition Constant (Ki) (nM) |
| Pravastatin | 250 |
| Fluvastatin | ~100 |
| Cerivastatin | ~10 |
| Atorvastatin | ~8 |
| Rosuvastatin | 2 |
Signaling Pathway and Experimental Workflow
The Mevalonate Pathway
HMGCR is a central enzyme in the mevalonate pathway, which produces cholesterol and a variety of non-sterol isoprenoids essential for diverse cellular functions. The pathway is tightly regulated, with the activity of HMGCR being a key control point.
The Mevalonate Pathway highlighting the role of HMGCR.
General Experimental Workflow for HMGCR Structure Determination
The overall process of determining the structure of HMGCR involves several key stages, from gene cloning to structure refinement and analysis.
General workflow for HMGCR structure determination.
Experimental Protocols
Recombinant HMGCR Expression and Purification
This protocol describes the expression of the catalytic domain of human HMGCR in E. coli and its subsequent purification.
Materials:
-
Expression vector containing the gene for the catalytic domain of human HMGCR (residues 426-888) with an N-terminal His6-tag.
-
E. coli expression host (e.g., BL21(DE3)).
-
Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1% Triton X-100).
-
Wash buffer (e.g., Lysis buffer with 20 mM imidazole).
-
Elution buffer (e.g., Lysis buffer with 300 mM imidazole).
-
Size-exclusion chromatography (SEC) buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Ni-NTA affinity resin.
-
Size-exclusion chromatography column (e.g., Superdex 200).
Protocol:
-
Transformation: Transform the expression vector into competent E. coli cells and plate on selective LB agar plates. Incubate overnight at 37°C.
-
Expression:
-
Inoculate a starter culture of LB broth with a single colony and grow overnight at 37°C.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 30°C to an OD600 of 0.8–1.0.[9]
-
Cool the culture to 16°C and induce protein expression with 0.1 mM IPTG.[9]
-
Continue to culture overnight at 16°C.[9]
-
-
Cell Lysis:
-
Affinity Chromatography:
-
Size-Exclusion Chromatography:
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the concentration using a spectrophotometer.
X-ray Crystallography
This protocol provides a general guideline for the crystallization of the purified HMGCR catalytic domain.
Materials:
-
Purified and concentrated HMGCR.
-
Crystallization screens (commercial or custom).
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates).
-
Cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol).
Protocol:
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Mix a small volume of the concentrated protein solution with an equal volume of the reservoir solution from the crystallization screen.
-
Equilibrate the drop against a larger volume of the reservoir solution.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
-
Crystal Harvesting and Cryo-cooling:
-
Carefully harvest the crystals from the drop using a small loop.
-
Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during X-ray data collection.
-
Flash-cool the crystal in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on a goniometer in an X-ray beamline.
-
Collect diffraction data as the crystal is rotated in the X-ray beam.
-
-
Structure Determination:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using methods like molecular replacement, if a homologous structure is available, or experimental phasing methods.
-
Build an atomic model of HMGCR into the resulting electron density map and refine the structure.
-
Cryo-Electron Microscopy (Cryo-EM)
This protocol outlines the preparation of HMGCR samples for single-particle cryo-EM analysis.
Materials:
-
Purified HMGCR.
-
Cryo-EM grids (e.g., Quantifoil grids with a holey carbon film).
-
Graphene oxide solution (optional, for improved sample distribution).
-
Vitrification device (e.g., Vitrobot).
-
Liquid ethane (B1197151).
Protocol:
-
Grid Preparation:
-
Glow-discharge the cryo-EM grids to make the carbon surface hydrophilic.
-
For improved particle distribution, a layer of graphene oxide can be applied to the grids.[4]
-
-
Sample Application and Vitrification:
-
Apply a small volume (e.g., 3-5 µL) of the purified HMGCR solution to the prepared grid.[4]
-
Incubate for a short period to allow the protein to adsorb to the grid surface.
-
Blot away excess liquid with filter paper to create a thin film of the sample. The blotting time is a critical parameter to optimize.[4]
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to rapidly vitrify the sample.[10]
-
-
Cryo-EM Data Collection:
-
Load the vitrified grid into a transmission electron microscope equipped with a cryo-stage.
-
Collect a large number of images (micrographs) of the protein particles at high magnification.
-
-
Image Processing and 3D Reconstruction:
-
Correct for beam-induced motion and perform contrast transfer function (CTF) estimation.
-
Automatically pick individual particle images from the micrographs.
-
Perform 2D classification to sort the particles into different views.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of HMGCR.
-
Build and refine an atomic model into the cryo-EM density map.
-
HMG-CoA Reductase Activity Assay
This colorimetric assay measures the enzymatic activity of HMGCR by monitoring the decrease in NADPH absorbance at 340 nm.[11][12][13]
Materials:
-
Purified HMGCR.
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.2, 50 mM KCl, 1 mM EDTA, 5 mM dithiothreitol).[14]
-
NADPH solution.
-
HMG-CoA substrate solution.
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode.
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer to the desired final volume.
-
Add the NADPH solution to a final concentration of, for example, 0.3 mM.[14]
-
For inhibitor screening, add the test compound at this stage.
-
-
Enzyme Addition:
-
Add a known amount of purified HMGCR to the wells.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate to a final concentration of, for example, 0.3 mM.[14]
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 20-30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot.
-
One unit of HMGCR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.
-
By following these detailed protocols and utilizing the provided quantitative data and pathway information, researchers can effectively employ structural biology techniques to investigate the conformation and function of HMG-CoA reductase, paving the way for new discoveries in drug development.
References
- 1. Crystal structure of the catalytic portion of human HMG-CoA reductase: insights into regulation of activity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. Cryo-EM structures of apo and atorvastatin-bound human 3-hydroxy-3-methylglutaryl-coenzyme A reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Regulated degradation of HMG CoA reductase requires conformational changes in sterol-sensing domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.com [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Purification, Characterization, and Cloning of a Eubacterial 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase, a Key Enzyme Involved in Biosynthesis of Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq) of HMRG
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a robust method used to identify the genome-wide binding sites of DNA-associated proteins.[1] This technique combines chromatin immunoprecipitation (ChIP) with next-generation sequencing (NGS) to map the interactions between proteins—such as transcription factors or histones with specific modifications—and DNA.[1][2] Understanding these interactions is crucial for elucidating gene regulatory networks and the epigenetic mechanisms that govern cellular processes in both health and disease.[2]
This document provides a detailed protocol for performing ChIP-seq for a hypothetical protein of interest, designated here as HMRG (Hyper-Methylated Region Gatekeeper). As "HMRG" is not a standard nomenclature, this protocol is presented as a comprehensive template. Researchers studying a novel or specific protein will need to optimize key steps, particularly antibody selection and cross-linking conditions, for their target of interest.
Principle of ChIP-seq
The ChIP-seq workflow begins with the cross-linking of proteins to DNA within cells, typically using formaldehyde (B43269), to stabilize their interactions.[3] Following cell lysis and chromatin fragmentation by sonication or enzymatic digestion, an antibody specific to the target protein (HMRG) is used to immunoprecipitate the protein-DNA complexes.[4] The cross-links are then reversed, and the associated DNA is purified.[5] This enriched DNA is subsequently used to prepare a sequencing library, which is then sequenced using an NGS platform.[2] The resulting sequence reads are aligned to a reference genome to identify enriched regions, known as peaks, which correspond to the protein's binding sites.[6]
Experimental Protocol
This protocol is optimized for cultured mammalian cells. Modifications may be necessary for different sample types.
I. Cell Preparation and Cross-linking
-
Cell Culture: Culture cells to approximately 80-90% confluency. The required cell number can vary, but a starting point of 1-10 million cells per immunoprecipitation is common.[5]
-
Cross-linking:
-
To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.[7] For some transcription factors, a dual cross-linking approach using a protein-protein cross-linker prior to formaldehyde can be beneficial.[5]
-
Incubate at room temperature for 10-15 minutes with gentle agitation.[5]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting:
II. Chromatin Preparation
-
Cell Lysis: Resuspend the cell pellet in a cell lysis buffer and incubate on ice to release the nuclei.[8]
-
Nuclear Lysis: Pellet the nuclei and resuspend in a nuclear lysis buffer.
-
Chromatin Fragmentation:
-
Fragment the chromatin to an average size of 200-1000 base pairs.[9] This is a critical step that requires optimization.[10]
-
Sonication: This is a common method for mechanical shearing. The number and duration of sonication cycles should be optimized for each cell type and instrument.[11]
-
Enzymatic Digestion: Micrococcal nuclease (MNase) can also be used and is often preferred for mapping nucleosome positioning.[3]
-
-
Verification of Fragmentation: After fragmentation, reverse the cross-links of a small aliquot of the chromatin and purify the DNA. Analyze the fragment size distribution using gel electrophoresis or a Bioanalyzer.[11]
III. Immunoprecipitation
-
Pre-clearing: Centrifuge the fragmented chromatin to pellet debris and collect the supernatant.[5] To reduce non-specific background, pre-clear the chromatin by incubating it with Protein A/G beads for 1 hour at 4°C.[5]
-
Immunoprecipitation:
-
Save a small portion of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin with a ChIP-validated antibody specific to HMRG overnight at 4°C with rotation.[5] The optimal antibody concentration should be determined empirically.[9]
-
A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.[5]
-
-
Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[5]
IV. Washing, Elution, and Reverse Cross-linking
-
Washes: Pellet the beads and wash them sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.[5] A final wash with TE buffer is performed.[5]
-
Elution: Elute the protein-DNA complexes from the beads using an elution buffer.
-
Reverse Cross-linking:
V. DNA Purification and Library Preparation
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.[5]
-
Library Preparation:
-
Quantify the purified DNA.
-
Prepare a sequencing library from the ChIP-enriched DNA and the input DNA using a low-input library preparation kit.
-
Perform size selection of the library to obtain fragments of the desired size range for sequencing.
-
-
Sequencing: Sequence the prepared libraries on an NGS platform. The required sequencing depth depends on the genome size and the nature of the target protein. For transcription factors in mammalian genomes, at least 10-20 million uniquely mapped reads are recommended.[12][13]
Data Presentation: Quantitative Parameters
| Parameter | Recommended Range | Notes |
| Starting Cell Number | 1 - 10 million cells | Dependent on the abundance of the target protein and antibody quality.[5] |
| Formaldehyde Concentration | 1% | Optimization may be required.[14] |
| Cross-linking Time | 10 - 15 minutes | Over-crosslinking can mask epitopes.[9] |
| Chromatin Fragment Size | 200 - 1000 bp | Critical for resolution; must be optimized.[9] |
| Antibody Concentration | 1 - 10 µg per IP | Requires titration for each new antibody and cell type.[9] |
| Sequencing Read Depth | 10 - 50 million reads | Higher depth needed for broad histone marks compared to sharp transcription factor peaks.[1][13] |
Visualization of Experimental Workflow
Caption: A flowchart illustrating the major steps in the ChIP-seq experimental and data analysis workflow.
Data Analysis Workflow
A typical ChIP-seq data analysis pipeline involves several key steps to interpret the sequencing data and identify biologically meaningful insights.[4]
-
Quality Control: The raw sequencing reads are first assessed for quality using tools like FastQC.[13] This step helps identify any potential issues with the sequencing run.
-
Alignment: The high-quality reads are then aligned to a reference genome using alignment software such as Bowtie2 or BWA.[13]
-
Peak Calling: Peak calling algorithms, like MACS2, are used to identify regions of the genome with a significant enrichment of aligned reads in the ChIP sample compared to the input control.[4]
-
Peak Annotation: The identified peaks are annotated to associate them with nearby genomic features, such as genes and regulatory elements.[12]
-
Downstream Analysis: Further analyses can be performed to gain deeper biological insights.[6] This may include:
-
Motif Discovery: Identifying consensus DNA sequences (motifs) within the peaks that the protein of interest may bind to.
-
Functional Enrichment Analysis: Determining if the genes associated with the peaks are enriched for specific biological pathways or functions.
-
Data Visualization: Visualizing the peak data in a genome browser.
-
By following this detailed protocol and data analysis pipeline, researchers can effectively map the genomic binding sites of their protein of interest, HMRG, and gain valuable insights into its role in gene regulation and cellular function.
References
- 1. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 2. mcw.edu [mcw.edu]
- 3. microbenotes.com [microbenotes.com]
- 4. ChIP-Seq Data Analysis - CRCD User Manual [crc-pages.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. medium.com [medium.com]
- 7. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 8. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 9. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 10. epicypher.com [epicypher.com]
- 11. researchgate.net [researchgate.net]
- 12. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Analyze ChIP-Seq Data: From Data Preprocessing to Downstream Analysis - CD Genomics [cd-genomics.com]
- 14. portlandpress.com [portlandpress.com]
Troubleshooting & Optimization
Technical Support Center: Recombinant HMG-CoA Reductase (HMRG) Expression and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant 3-hydroxy-3-methylglutaryl-CoA reductase (HMRG).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in expressing recombinant HMRG?
A1: Researchers often face several challenges when expressing recombinant HMRG. These include low expression levels, formation of insoluble inclusion bodies, and protein instability. The choice of expression system, codon usage, and culture conditions can significantly impact the success of HMRG expression. Eukaryotic proteins like HMRG, when expressed in bacterial systems such as E. coli, can misfold and aggregate due to the lack of appropriate post-translational modifications and cellular machinery.
Q2: My His-tagged HMRG is not binding to the affinity column. What could be the reason?
A2: Failure of His-tagged HMRG to bind to an affinity column is a common issue. One primary reason is the inaccessibility of the His-tag, which may be buried within the three-dimensional structure of the folded protein.[1] This can sometimes be overcome by performing the purification under denaturing conditions. Another possibility is that the buffer composition is not optimal; for instance, the presence of chelating agents like EDTA or high concentrations of reducing agents can strip the metal ions from the resin.[2][3] It has also been reported that steric hindrance around the N-terminal region can weaken the binding between a His-tag and the resin.[4]
Q3: I am observing significant protein aggregation during HMRG purification. How can I prevent this?
A3: Protein aggregation is a frequent problem during the purification of recombinant proteins, including HMRG. Aggregation can be influenced by buffer conditions such as pH and ionic strength.[5] It is crucial to screen for optimal buffer conditions that maintain the stability of HMRG. Additives like glycerol (B35011) (e.g., 10-20%) can help to stabilize the protein.[6] Additionally, performing purification steps at low temperatures (e.g., 4°C) can minimize aggregation.
Q4: What is the typical yield and purity I can expect for recombinant HMRG?
A4: The yield and purity of recombinant HMRG are highly dependent on the expression system and the purification strategy employed. While specific yields can vary, purification of eubacterial HMG-CoA reductase from Streptomyces sp. has been reported with an overall yield of 2.1% and a 3,000-fold purification, resulting in a homogeneous protein.[4] For commercially available recombinant human HMRG catalytic domain expressed in E. coli, purity is often greater than 90-95%.[5][7]
Troubleshooting Guides
Low/No Expression of Recombinant HMRG
| Possible Cause | Suggested Solution |
| Codon Bias | The codon usage of the HMRG gene may not be optimal for the chosen expression host (e.g., E. coli). |
| Synthesize a codon-optimized version of the HMRG gene for the specific expression system. | |
| Toxicity of HMRG to the Host | High levels of HMRG expression may be toxic to the host cells, leading to cell death and low protein yield. |
| Use a lower induction temperature (e.g., 16-25°C) and a lower concentration of the inducing agent (e.g., IPTG). Consider using a weaker promoter or a different expression vector. | |
| Plasmid Instability | The expression plasmid may be unstable, leading to its loss during cell division. |
| Ensure that the appropriate antibiotic is always present in the culture medium. Grow cultures from a fresh transformation. | |
| Inefficient Transcription or Translation | Issues with the promoter, ribosome binding site, or mRNA stability can lead to poor expression. |
| Verify the sequence of your expression construct. Try different expression vectors with stronger promoters or improved mRNA stability features. |
Formation of Inclusion Bodies
| Possible Cause | Suggested Solution |
| High Expression Rate | Rapid, high-level expression often leads to protein misfolding and aggregation into inclusion bodies. |
| Lower the induction temperature and inducer concentration to slow down the rate of protein synthesis. | |
| Lack of Proper Chaperones | The host system may lack the necessary chaperones for correct folding of the eukaryotic HMRG protein. |
| Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper protein folding. | |
| Incorrect Disulfide Bond Formation | If your HMRG construct contains disulfide bonds, the reducing environment of the E. coli cytoplasm can prevent their formation. |
| Target the protein to the periplasm where disulfide bond formation is more favorable. Use engineered E. coli strains that facilitate cytoplasmic disulfide bond formation. | |
| Hydrophobic Patches | Exposed hydrophobic regions on the protein surface can lead to aggregation. |
| Add non-detergent sulfobetaines or other solubilizing agents to the lysis buffer. |
Low Yield During Purification
| Possible Cause | Suggested Solution |
| Protein Degradation | Proteases released during cell lysis can degrade the target protein. |
| Add a protease inhibitor cocktail to the lysis buffer. Perform all purification steps at 4°C. | |
| Loss of Protein During Chromatography Steps | Suboptimal buffer conditions can lead to poor binding or premature elution from the column. |
| Optimize the pH, ionic strength, and composition of all chromatography buffers. Perform small-scale pilot experiments to determine the optimal conditions. | |
| Protein Precipitation | Changes in buffer composition or protein concentration during purification can cause the protein to precipitate. |
| Maintain a stable buffer environment. Consider adding stabilizing agents like glycerol or arginine to the buffers. Avoid excessively high protein concentrations. | |
| Inefficient Elution | The elution conditions may not be strong enough to release the protein from the chromatography resin. |
| For affinity chromatography, increase the concentration of the competing agent (e.g., imidazole (B134444) for His-tags). For ion-exchange chromatography, use a steeper gradient or a higher final salt concentration. |
Quantitative Data Summary
| Parameter | E. coli (Bacterial) | Yeast (e.g., Pichia pastoris) | Insect Cells (Baculovirus) | Mammalian Cells (e.g., HEK293) |
| Typical Yield | Can be high, but often as inclusion bodies. Soluble yields are variable. | Can achieve high yields, with reports of grams per liter for some proteins.[6] | Generally provides good yields of properly folded proteins. | Yields are typically lower than in microbial systems. |
| Purity | >90-95% achievable with multi-step purification.[5][7] | High purity can be achieved, often aided by secretion into the medium. | High purity is attainable. | High purity is attainable. |
| Specific Activity | Specific activity of recombinant human HMRG catalytic domain can be >1.0 U/mg.[5] | Properly folded and post-translationally modified protein can have high specific activity. | Expected to have high specific activity due to proper folding and modifications. | Expected to have native-like specific activity. |
| Post-Translational Modifications | None | Glycosylation (may be different from native) | Glycosylation, phosphorylation (more similar to native) | Native-like post-translational modifications |
| Cost | Low | Moderate | High | Very High |
| Time | Fast | Moderate | Slow | Slow |
Experimental Protocols
Expression and Purification of Recombinant HMRG from E. coli
This protocol is a general guideline for the expression of a His-tagged HMRG catalytic domain in E. coli and its subsequent purification.
1. Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the HMRG expression plasmid.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Lysis:
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to further lyse the cells and shear the DNA.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
3. Affinity Chromatography (Native Conditions):
-
Equilibrate a Ni-NTA affinity column with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Load the cleared lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE.
4. Solubilization and Refolding of Inclusion Bodies (if necessary):
-
If HMRG is found in inclusion bodies, resuspend the pellet from the lysis step in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
After solubilization, the protein can be refolded by methods such as dialysis or rapid dilution into a refolding buffer.[3][8]
5. Further Purification (Optional):
-
For higher purity, the eluted fractions can be further purified by ion-exchange or size-exclusion chromatography.
Visualizations
Caption: Experimental workflow for recombinant HMRG expression and purification.
Caption: Troubleshooting logic for recombinant HMRG expression and purification.
References
- 1. Crystal structure of the catalytic portion of human HMG-CoA reductase: insights into regulation of activity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Purification, Characterization, and Cloning of a Eubacterial 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase, a Key Enzyme Involved in Biosynthesis of Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. pichia.com [pichia.com]
- 7. caymanchem.com [caymanchem.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Technical Support Center: Optimizing HMRG Protein Complex Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of HMRG (High Mobility Group) protein complexes.
Troubleshooting Guides
This section addresses specific issues that may arise during the expression and purification of HMRG protein complexes.
Problem 1: Low or No Expression of the HMRG Protein Complex
Possible Causes and Solutions:
| Cause | Recommendation |
| Codon Usage Mismatch: The codons in your HMRG gene(s) may not be optimal for the expression host. | Solution: Perform codon optimization of the target gene(s) for the specific expression host (e.g., E. coli, insect cells). Several studies have shown that codon optimization can significantly increase protein expression levels.[1][2][3][4] |
| Promoter Strength and "Leaky" Expression: A very strong promoter might lead to toxicity, while a "leaky" promoter can cause premature expression and cellular stress. | Solution: If using a T7 promoter system, consider an expression host containing the pLysS plasmid to suppress basal expression. For aggregation-prone proteins, a cold-shock promoter with expression at lower temperatures may be beneficial.[5] |
| Inefficient Translation Initiation: The 5' untranslated region (5'UTR) and the initial codons of the gene can significantly impact translation efficiency. | Solution: Ensure that the expression vector contains a strong and efficient translation initiation sequence. Studies have shown that rare codons at the 5' end of the coding sequence can sometimes increase protein expression.[6] |
| Plasmid Integrity: Errors in the cloned sequence, such as frameshift mutations or premature stop codons, will prevent the expression of a full-length protein. | Solution: Sequence verify your entire expression construct before proceeding with large-scale expression experiments. |
Problem 2: The HMRG Protein is Expressed but Forms Insoluble Inclusion Bodies
Possible Causes and Solutions:
| Cause | Recommendation |
| High Expression Rate: Rapid overexpression can overwhelm the cellular folding machinery, leading to protein aggregation. | Solution 1: Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., IPTG). This slows down protein synthesis, allowing more time for proper folding.[5][7] Solution 2: Use a weaker promoter or a lower copy number plasmid to reduce the overall expression level.[5] |
| Suboptimal Culture Conditions: The composition of the growth medium can affect protein solubility. | Solution: Experiment with different media formulations. Autoinduction media can sometimes improve soluble protein yield by allowing for a gradual induction as the primary carbon source is depleted.[6] |
| Lack of Proper Post-Translational Modifications (PTMs): HMG proteins often undergo PTMs that are crucial for their folding and function. Prokaryotic systems like E. coli cannot perform many eukaryotic PTMs. | Solution: Consider using a eukaryotic expression system, such as baculovirus-infected insect cells or mammalian cells, which can perform more complex PTMs.[7] |
| Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm is not conducive to the formation of disulfide bonds, which may be required for the stability of some HMRG proteins. | Solution: Utilize engineered E. coli strains, such as BL21(DE3)trxB, that have a more oxidizing cytoplasm to promote disulfide bond formation. Alternatively, express the protein with a signal peptide to target it to the periplasm, a more oxidizing environment. |
| Hydrophobic Interactions: Exposed hydrophobic patches on the protein surface can lead to aggregation. | Solution: Modify the buffer conditions by adding non-ionic detergents (e.g., 0.2% Tween-20), glycerol (B35011) (up to 20%), or specific amino acids like L-arginine and L-glutamate (50 mM each) to suppress aggregation.[8][9][10] |
Problem 3: Low Yield of the Purified HMRG Protein Complex
Possible Causes and Solutions:
| Cause | Recommendation |
| Inefficient Cell Lysis: Incomplete cell disruption will leave a significant portion of the protein complex trapped within the cells. | Solution: Optimize the lysis method. For E. coli, sonication or high-pressure homogenization (French press) are common. Ensure complete lysis by monitoring under a microscope. |
| Protein Degradation: Proteases released during cell lysis can degrade the target protein complex. | Solution: Perform all purification steps at 4°C and add a protease inhibitor cocktail to the lysis buffer. |
| Suboptimal Buffer Conditions: The pH, ionic strength, and additives in the purification buffers can affect the stability and solubility of the complex. | Solution: Screen a range of buffer conditions (pH, salt concentration) to identify the optimal conditions for your specific HMRG complex. The addition of stabilizing agents like glycerol can be beneficial.[7] |
| Issues with Affinity Tag: The affinity tag may be inaccessible or cleaved, leading to poor binding to the purification resin. | Solution: Ensure the affinity tag is properly exposed. Consider adding a linker between the tag and the protein. Verify the integrity of the tagged protein by Western blot.[9] |
| Complex Dissociation: The interactions between the subunits of the complex may be weak, leading to dissociation during purification. | Solution: If possible, perform a gentle purification with minimal harsh washing steps. Co-expression of all complex components can improve stability compared to reconstituting the complex from individually purified subunits.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for a recombinant HMRG protein?
A1: The yield of recombinant proteins can vary significantly depending on the specific protein, the expression system used, and the optimization of the protocol. For example, the hSox2-HMG domain expressed in E. coli has been reported to yield 2-2.86 mg of purified protein from a 1 L culture.[12] The following table provides an example of a purification summary, which is a crucial tool for tracking and optimizing your yield at each step.
Table 1: Example Purification Summary for a Recombinant HMRG Protein
| Purification Step | Total Protein (mg) | HMRG Protein (mg) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1200 | 24 | 10 | 100 | 1 |
| Ammonium Sulfate Cut | 400 | 20 | 25 | 83 | 2.5 |
| Affinity Chromatography | 15 | 12 | 400 | 50 | 40 |
| Size Exclusion Chromatography | 8 | 7.2 | 450 | 30 | 45 |
Q2: Which expression system is best for HMRG protein complexes?
A2: The choice of expression system depends on the specific requirements of your HMRG protein complex.
-
E. coli is a cost-effective and rapid system suitable for many HMG proteins, especially individual domains. However, it lacks the machinery for most eukaryotic post-translational modifications.[13][14][15]
-
Baculovirus-infected insect cells are an excellent choice for large, multi-subunit complexes and proteins that require PTMs for proper folding and activity.[16][17][18]
-
Mammalian cells offer the most native-like environment for the expression of human HMRG proteins with correct PTMs and folding but are generally more expensive and time-consuming to work with.
Q3: How can I co-express multiple subunits of an HMRG complex?
A3: Co-expression can be achieved by cloning the genes for all subunits into a single vector with multiple promoters or by using multiple compatible plasmids in the same host cell. The MultiBac system for baculovirus expression is specifically designed for the production of multi-protein complexes and allows for the assembly of multiple genes into a single baculovirus genome.[17]
Q4: My HMRG protein is prone to aggregation. What can I do to improve its solubility?
A4: Aggregation is a common issue, especially with hydrophobic proteins. Here are some strategies:
-
Optimize Expression Conditions: Lower the temperature and inducer concentration as mentioned in the troubleshooting guide.
-
Use Solubility-Enhancing Tags: Fusing your protein to a highly soluble partner like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve solubility.
-
Buffer Optimization: Additives like L-arginine, glycerol, and non-ionic detergents can help prevent aggregation.[8][10]
-
Refolding from Inclusion Bodies: If the protein is in inclusion bodies, it can be solubilized using denaturants like urea (B33335) or guanidine (B92328) hydrochloride, followed by a refolding protocol.
Experimental Protocols
Protocol 1: Expression and Purification of a His-tagged HMRG-box Domain in E. coli
This protocol is adapted from the expression and purification of the hSox2-HMG domain.[10][12][19][20]
1. Expression: a. Transform E. coli BL21(DE3) cells with the pET-based expression plasmid containing the His-tagged HMRG-box domain. b. Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. c. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. e. Reduce the temperature to 18°C and continue to shake for 16-20 hours. f. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Lysis: a. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, 10% glycerol, and 1x protease inhibitor cocktail). b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
3. Purification: a. Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column. b. Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol, 10% glycerol). c. Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol, 10% glycerol). d. Analyze the fractions by SDS-PAGE. e. Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol).
Protocol 2: Co-expression of a Multi-subunit HMRG Complex using the Baculovirus System
This protocol provides a general workflow for producing protein complexes in insect cells.[16][17][21]
1. Generation of Recombinant Bacmids: a. Clone the genes for each subunit of the HMRG complex into separate baculovirus transfer vectors (e.g., pFastBac). One subunit should be tagged (e.g., with a His-tag or Strep-tag) for purification. b. Generate recombinant bacmids in E. coli DH10Bac cells according to the manufacturer's instructions.
2. Transfection and Virus Amplification: a. Transfect insect cells (e.g., Sf9 or Sf21) with the recombinant bacmids to generate the initial P1 viral stock. b. Amplify the viral stock to generate a high-titer P2 or P3 stock.
3. Protein Expression: a. Infect a large-scale culture of insect cells (e.g., High Five cells) with the high-titer viral stocks for each subunit. b. Incubate the infected culture at 27°C with shaking for 48-72 hours. c. Harvest the cells by centrifugation.
4. Purification: a. Lyse the cells in a suitable lysis buffer containing protease inhibitors. b. Clarify the lysate by centrifugation. c. Purify the complex using affinity chromatography based on the tag on one of the subunits. d. Perform further purification steps, such as ion-exchange and size-exclusion chromatography, to obtain a highly pure complex.
Signaling Pathways and Workflows
Signaling Pathways Involving HMG Proteins
HMG proteins are involved in various cellular signaling pathways. Understanding these pathways can provide insights into the regulation of HMRG protein expression and function.
Caption: RAGE signaling pathway initiated by extracellular HMGB1.[16][21][22]
Caption: TLR4 signaling pathway activated by extracellular HMGB1.[17]
Caption: ATM signaling pathway in response to DNA damage, involving HMGA proteins.
Experimental Workflow for Optimizing HMRG Complex Yield
Caption: A logical workflow for troubleshooting and optimizing the yield of HMRG protein complexes.
References
- 1. High-throughput recombinant protein expression in Escherichia coli: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forum.graphviz.org [forum.graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. researchgate.net [researchgate.net]
- 6. Co-expression of High-mobility group box 1 protein (HMGB1) and receptor for advanced glycation end products (RAGE) in the prognosis of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]
- 11. Multiprotein Complex Production in Insect Cells by Using Polyproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
- 15. The quantitative and condition-dependent Escherichia coli proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production of Multiprotein Complexes Using the Baculovirus Expression System: Homology-Based and Restriction-Free Cloning Strategies for Construct Design | Springer Nature Experiments [experiments.springernature.com]
- 17. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 18. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 19. sketchviz.com [sketchviz.com]
- 20. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Co-expression of High-mobility group box 1 protein (HMGB1) and receptor for advanced glycation end products (RAGE) in the prognosis of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cryo-EM structure of HMGB1-RAGE complex and its inhibitory effect on lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining ChIP-seq Protocols for Low-Abundance HMRG
Welcome to the technical support center for refining Chromatin Immunoprecipitation sequencing (ChIP-seq) protocols for low-abundance High Mobility Group (HMRG) proteins. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with ChIP-seq for rare targets.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing ChIP-seq for low-abundance HMRG proteins?
The main challenges in performing ChIP-seq for low-abundance targets like HMRG proteins are twofold: achieving sufficient signal enrichment and minimizing background noise.[1] Low protein abundance directly translates to a smaller amount of immunoprecipitated DNA, making it difficult to distinguish true binding sites from non-specific background.[1] This is often compounded by issues such as inefficient antibody binding, loss of material during the protocol, and high levels of non-specific DNA binding to beads and tubes.[1]
Q2: How can I optimize my ChIP-seq protocol for low cell numbers?
Optimizing ChIP-seq for low cell numbers is crucial when working with rare cell populations or precious samples.[2][3] Key considerations include:
-
Minimizing Sample Loss: Reduce the number of steps in the protocol to minimize sample loss. Using siliconized or low-retention tubes can also help.
-
Enhanced Lysis: Ensure efficient cell lysis to maximize the recovery of nuclear material.
-
Optimized Fragmentation: Carefully optimize chromatin shearing to achieve the desired fragment size range (typically 200-1000 bp), as over-sonication can lead to poor results.
-
Carrier DNA/RNA: The addition of inert carrier molecules can help to reduce the non-specific binding of the target DNA to tubes and beads.
Several modified protocols, such as ultra-low-input native ChIP (ULI-NChIP), have been developed to generate high-quality data from as few as 1,000 cells.
Q3: What are the most critical parameters to optimize for a successful low-abundance ChIP-seq experiment?
The most critical parameters to optimize include:
-
Antibody Selection and Concentration: Use a high-quality, ChIP-validated antibody with high specificity and affinity for the target protein. The optimal antibody concentration should be determined empirically to maximize signal-to-noise ratio.
-
Cross-linking: Excessive cross-linking can mask epitopes and reduce signal intensity. It is important to optimize the fixation time and quench the reaction effectively.
-
Chromatin Fragmentation: The size of the chromatin fragments directly impacts the resolution of the experiment. Sonication or enzymatic digestion conditions should be carefully optimized for each cell type.
-
Washing Steps: Stringent and sufficient washing steps are essential to reduce non-specific background.
Q4: Are there alternatives to traditional ChIP-seq for low-abundance targets?
Yes, several alternative methods have been developed that are better suited for low-abundance proteins and require fewer cells. These include:
-
CUT&RUN (Cleavage Under Targets and Release Using Nuclease): This technique uses a protein A-fused micrococcal nuclease (pA-MNase) to selectively cleave DNA around the target protein, resulting in lower background and higher resolution. It is considered a more flexible and go-to assay for many targets and cell types.
-
CUT&Tag (Cleavage Under Targets and Tagmentation): This method employs a protein A-fused hyperactive Tn5 transposase (pA-Tn5) that simultaneously fragments and adds sequencing adapters to the DNA at the antibody-binding sites. CUT&Tag is particularly advantageous for very low cell numbers, even at the single-cell level.
These methods offer significant advantages over traditional ChIP-seq, including reduced cell input requirements, lower sequencing depths, and improved signal-to-noise ratios.
Troubleshooting Guide
This guide addresses common issues encountered during ChIP-seq experiments for low-abundance HMRG proteins.
Problem 1: Low Signal or No Enrichment
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Antibody | Use a ChIP-validated antibody with proven specificity and affinity for the target HMRG protein. Test multiple antibodies if available. |
| Insufficient Starting Material | Increase the number of cells per immunoprecipitation. For low-abundance targets, more starting material is often required. |
| Over-fixation | Reduce the formaldehyde (B43269) cross-linking time or concentration to avoid masking the epitope. |
| Inefficient Cell Lysis | Optimize the lysis buffer and procedure to ensure complete release of nuclear contents. |
| Suboptimal Chromatin Fragmentation | Optimize sonication or enzymatic digestion to achieve fragments between 200-1000 bp. Verify fragment size on an agarose (B213101) gel. |
| Low Antibody Concentration | Increase the amount of antibody used for immunoprecipitation. The recommended range is typically 1-10 µg, but this should be optimized. |
| High Salt Concentration in Wash Buffers | Reduce the salt concentration in the wash buffers, as excessive salt can disrupt antibody-protein interactions. |
Problem 2: High Background
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Pre-clear the chromatin lysate with protein A/G beads before adding the specific antibody to remove proteins that bind non-specifically. |
| Contaminated Reagents | Prepare fresh lysis and wash buffers to eliminate potential sources of contamination. |
| Low-Quality Protein A/G Beads | Use high-quality protein A/G beads to minimize non-specific binding. |
| Insufficient Washing | Increase the number and/or duration of the wash steps to remove non-specifically bound chromatin. |
| Excessive Antibody | Titrate the antibody concentration to find the optimal amount that maximizes specific signal while minimizing background. |
| DNA Sticking to Tubes and Beads | Use low-retention tubes and consider adding a blocking agent to the beads. |
Experimental Protocols
Detailed Methodology: Low-Cell-Number ChIP-seq
This protocol is adapted for low cell numbers (5 x 104 - 5 x 105 cells) and aims to minimize sample loss.
-
Cross-linking:
-
Resuspend cells in 1 ml of PBS.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Fragmentation:
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Sonicate the lysate on ice to shear the chromatin to an average size of 200-1000 bp. The sonication parameters (power, duration, number of cycles) must be optimized for the specific cell type and sonicator.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and TE buffer. Perform each wash for 5-10 minutes at 4°C.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by incubating at 65°C for at least 6 hours in the presence of proteinase K.
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol (B145695) precipitation, or by using a commercial DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare the sequencing library from the purified ChIP DNA using a low-input library preparation kit.
-
Perform high-throughput sequencing.
-
Visualizations
Logical Workflow for Troubleshooting Low ChIP-seq Signal
Caption: A troubleshooting flowchart for addressing low signal in ChIP-seq experiments.
Experimental Workflow: CUT&RUN as an Alternative to ChIP-seq
Caption: A simplified workflow of the CUT&RUN method for chromatin profiling.
References
Technical Support Center: HMG-CoA Reductase (HMGCR) Enzymatic Activity Assays
Welcome to the technical support center for HMG-CoA Reductase (HMGCR) enzymatic activity analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the most common HMGCR activity assay?
A1: The most common assay for HMGCR activity is a spectrophotometric test.[1] It measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as HMG-CoA is converted to mevalonate (B85504) by the enzyme.[1] The reaction is: HMG-CoA + 2NADPH + 2H+ → Mevalonate + 2NADP+ + CoA-SH.
Q2: My enzyme activity is much lower than expected. What are the most common causes?
A2: Low or absent enzyme activity is a frequent issue. The primary culprits are often related to the stability and handling of the reagents. Key factors to check include:
-
Enzyme Degradation: HMGCR is sensitive to improper storage, such as repeated freeze-thaw cycles or not being kept on ice during the experiment.[2]
-
Cofactor (NADPH) Instability: NADPH is unstable when reconstituted. It should be prepared fresh or stored in aliquots at –20°C and kept on ice.[3]
-
Substrate (HMG-CoA) Degradation: The HMG-CoA substrate is also less stable once diluted in the assay buffer.
-
Incorrect Assay Conditions: Suboptimal pH or temperature can significantly reduce enzyme function.[2]
-
Presence of Inhibitors: Contaminants in the sample, such as salts, detergents, or heavy metals, can inhibit the enzyme.[4]
Q3: Why are my results inconsistent between wells or experiments?
A3: Inconsistent results often stem from procedural variability. Key areas to focus on are:
-
Pipetting Accuracy: Errors in pipetting, especially with the small volumes of enzyme or inhibitors, can lead to significant variations.[3][5] Preparing a master mix for common reagents is recommended.[5][6]
-
Insufficient Mixing: Failure to mix the reaction components thoroughly, especially after adding the enzyme, can cause variable reaction rates. For plate-based assays, shaking the plate before the first reading is important.
-
Temperature Fluctuations: Ensure that the assay buffer and plate/cuvettes are pre-warmed to the correct temperature (typically 37°C) before starting the reaction.[7]
Q4: How can I confirm if a substance in my sample is inhibiting the enzyme?
A4: To determine if your sample contains an inhibitor, you can perform a "spike and recovery" experiment.[4] In this procedure, a known amount of active HMGCR enzyme is added (spiked) into both your sample buffer and a clean control buffer. If the enzyme's activity is significantly lower in your sample buffer, it suggests the presence of an inhibitory substance.[4]
Troubleshooting Guide
Issue 1: No or Very Low Enzyme Activity
| Question | Possible Cause & Solution |
| Did you check the stability and handling of all reagents? | Enzyme: HMGCR should be thawed on ice and used within an hour; avoid keeping it on ice for extended periods. Store at –70°C or –80°C in aliquots to prevent freeze-thaw cycles.[3] NADPH/HMG-CoA: These reagents are unstable. Reconstitute them in the assay buffer, create single-use aliquots, and store them at –20°C.[8] Keep on ice during use.[9] |
| Are your assay conditions optimal? | Temperature: Ensure the spectrophotometer and assay buffer are pre-heated to 37°C. pH: The optimal pH is typically around 7.0-7.4.[7][10] Verify the pH of your prepared buffer. |
| Is your spectrophotometer set up correctly? | Wavelength: The instrument must be set to measure absorbance at 340 nm.[3] Plate/Cuvette: Use a UV-compatible 96-well plate or quartz cuvettes. Standard polystyrene plates will block the UV light. |
| Was the order of reagent addition correct? | Some protocols recommend a specific order of addition to maximize stability and activity. A common order is: Assay Buffer, Inhibitor (if any), NADPH, HMG-CoA, and finally, the HMGCR enzyme to start the reaction. |
Issue 2: High Background Signal or Unstable Baseline
| Question | Possible Cause & Solution |
| Is there a reaction occurring without the enzyme or substrate? | Run control reactions. A "no enzyme" control (Buffer, NADPH, HMG-CoA) and a "no substrate" control (Buffer, NADPH, Enzyme) should show a stable baseline. If the baseline is decreasing, it may indicate contamination of reagents or nonspecific reduction of other substrates in your sample. |
| Are there air bubbles in the wells? | Air bubbles can scatter light and cause erratic readings. Pipette gently against the side of the well to avoid introducing bubbles.[3][5] |
| Is your sample or test compound interfering with the absorbance reading? | Some compounds absorb light at 340 nm. Run a control with your test compound in the assay buffer without the enzyme to check for interference. |
Issue 3: Non-linear Reaction Rate
| Question | Possible Cause & Solution |
| Is the reaction rate too fast? | This can happen if the enzyme concentration is too high, leading to rapid depletion of the substrate or NADPH. The linear range of the assay is limited. Dilute your enzyme sample and re-run the assay.[6] |
| Is the reaction rate slowing down over time? | This is expected as the substrate is consumed. Ensure you are calculating the initial velocity (V₀) from the linear portion of the curve, typically the first few minutes of the reaction.[6] |
| Is the enzyme unstable under the assay conditions? | Pre-incubating the enzyme for an extended period at 37°C before starting the reaction can lead to a loss of activity. Minimize pre-incubation time unless specified by the protocol. |
Visual Guides
Experimental & Troubleshooting Workflows
The following diagrams illustrate the standard experimental workflow for an HMGCR assay and a logical flow for troubleshooting common problems.
Caption: Standard workflow for an HMGCR spectrophotometric assay.
Caption: Decision tree for troubleshooting low HMGCR activity.
HMGCR in the Mevalonate Pathway
This diagram shows the central role of HMG-CoA Reductase in the biosynthesis of cholesterol and its inhibition by statins.
Caption: HMGCR as the rate-limiting enzyme in the mevalonate pathway.
Experimental Protocols & Data
Standard Spectrophotometric HMGCR Assay Protocol
This protocol is a synthesized example based on common methodologies.[7][10] Researchers should always refer to their specific kit instructions.
-
Reagent Preparation:
-
Prepare 1x Assay Buffer by diluting a 5x stock with ultrapure water. Keep on ice.
-
Reconstitute NADPH and HMG-CoA in 1x Assay Buffer to their desired stock concentrations. Prepare single-use aliquots and store at -20°C.
-
Thaw the HMGCR enzyme on ice immediately before use. Dilute to the desired concentration in cold 1x Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Set up the spectrophotometer to perform a kinetic read at 340 nm and 37°C. Set the read interval (e.g., every 20-30 seconds) for a total of 5-10 minutes.
-
Prepare a master mix containing Assay Buffer and NADPH.
-
Add reagents to each well in the following order:
-
Assay Buffer & NADPH: Add the master mix to all wells.
-
Inhibitor/Vehicle: Add the test inhibitor (e.g., pravastatin) or its solvent vehicle.
-
Substrate (HMG-CoA): Add the HMG-CoA solution to initiate the background reaction.
-
-
Pre-incubate the plate at 37°C for 10-20 minutes.[7]
-
Initiate the reaction by adding the diluted HMGCR enzyme to all wells except the "no enzyme" blank.
-
Immediately place the plate in the spectrophotometer and begin reading. Mix the plate for 10 seconds before the first read.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).
-
Convert the rate to enzymatic activity (μmol/min/mg) using the Beer-Lambert law and the extinction coefficient for NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
-
Quantitative Data Tables
Table 1: Recommended Component Concentrations for HMGCR Assay
| Component | Recommended Final Concentration | Reference |
| NADPH | 100 µM - 400 µM | [1][7][10] |
| HMG-CoA | 50 µM - 400 µM | [7][10] |
| Microsomal Protein | ~200 µg/mL (if using microsomes) | [7] |
| Potassium Phosphate Buffer | 100 mM, pH 7.0 - 7.4 | [7][10] |
| Dithiothreitol (DTT) | 5 mM - 10 mM | [7][10] |
Table 2: IC₅₀ Values of Common Statins against HMGCR IC₅₀ values can vary based on assay conditions and enzyme source.
| Statin | Reported IC₅₀ (nM) | Reference |
| Rosuvastatin | 5.4 - 7 | [7][11] |
| Atorvastatin | 8.2 | [11] |
| Fluvastatin | 15 | [7] |
| Simvastatin (acid form) | 11.2 | [11] |
| Pravastatin | 26 - 44.1 | [7][11] |
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. youtube.com [youtube.com]
- 3. content.abcam.com [content.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. abcam.cn [abcam.cn]
- 9. assaygenie.com [assaygenie.com]
- 10. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
Validation & Comparative
Validating HMGB1 Interactors: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For researchers, scientists, and drug development professionals, the validation of protein-protein interactions is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. This guide provides an objective comparison of co-immunoprecipitation (Co-IP), a widely used technique for validating protein interactors, with alternative methods, focusing on the interactions of High-Mobility Group Box 1 (HMGB1) protein.
High-Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that can be released into the extracellular space and act as a damage-associated molecular pattern (DAMP). Extracellular HMGB1 interacts with various receptors to trigger inflammatory responses and other cellular processes. Validating its interactors is crucial for understanding its role in various pathologies and for the development of targeted therapies.
Co-Immunoprecipitation: The Gold Standard for Validating HMGB1 Interactors
Co-immunoprecipitation (Co-IP) is a powerful and widely accepted technique to identify and confirm protein-protein interactions in their native cellular context.[1][2] The principle involves using an antibody to specifically pull down a "bait" protein (e.g., HMGB1) from a cell lysate, along with any "prey" proteins that are bound to it. The presence of the prey protein is then typically detected by Western blotting.
Performance of Co-IP in Validating HMGB1 Interactors
Co-IP has been successfully used to validate the interaction of HMGB1 with several key signaling partners.
| Bait Protein | Prey Protein | Cell Type | Key Findings | Reference |
| HMGB1 | Toll-like receptor 4 (TLR4) | Murine Macrophages (RAW 264.7) | Co-IP confirmed a direct interaction between HMGB1 and TLR4, crucial for HMGB1-mediated inflammatory signaling. | [3] |
| HMGB1 | Poly (ADP-ribose) polymerase 1 (PARP1) | Prostate Epithelial Cells (PNT2) | Co-IP followed by mass spectrometry and subsequent Western blot validation confirmed the interaction between HMGB1 and PARP1. | [4] |
| HMGB1 | Poly (ADP-ribose) polymerase 1 (PARP1) | Neonatal Rat Cardiac Myocytes (NRCMs) | Reciprocal Co-IP experiments demonstrated the interaction between PARP1 and HMGB1 in the nucleus of cardiac myocytes. | [5] |
| HMGB1 | Cytokeratin-7 | Prostate Cancer Cells (PC-3) | Co-IP followed by immunoblotting validated the interaction between HMGB1 and Cytokeratin-7. |
Note: The quantitative data from these experiments are often semi-quantitative, based on the intensity of the bands on a Western blot, and serve to confirm the presence of the interaction rather than providing precise binding affinities.
Experimental Protocol: Co-Immunoprecipitation of HMGB1 and PARP1
This protocol is a representative example for validating the interaction between HMGB1 and PARP1 in mammalian cells.
Materials:
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) or a non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20) supplemented with protease and phosphatase inhibitors.
-
Antibodies: Rabbit anti-HMGB1 antibody for immunoprecipitation, Mouse anti-PARP1 antibody for Western blotting, and corresponding IgG isotype controls.
-
Beads: Protein A/G agarose (B213101) or magnetic beads.
-
Wash Buffer: Cell lysis buffer or a modified wash buffer with lower detergent concentration.
-
Elution Buffer: 2x Laemmli sample buffer.
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Pre-clearing (Optional):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-HMGB1 antibody or IgG control overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the washed beads in 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-PARP1 antibody to detect the co-immunoprecipitated protein.
-
An "input" control (a small fraction of the cell lysate before immunoprecipitation) should be included to verify the presence of both proteins in the starting material.
-
Experimental Workflow for Co-immunoprecipitation
Caption: Workflow for validating protein-protein interactions using Co-IP.
Alternative Methods for Validating HMGB1 Interactors
While Co-IP is a robust method, it has limitations, such as the potential for false positives due to non-specific binding and the difficulty in detecting transient or weak interactions. Therefore, orthogonal validation using alternative methods is highly recommended.
Proximity Ligation Assay (PLA)
The Proximity Ligation Assay (PLA) is a highly specific and sensitive method that allows for the in situ visualization of protein-protein interactions. It utilizes antibodies to the two proteins of interest, which are coupled to oligonucleotide probes. If the proteins are in close proximity (typically <40 nm), the probes can be ligated and then amplified, generating a fluorescent signal that can be detected by microscopy.
Performance of PLA in Validating HMGB1 Interactions:
-
HMGB1 and TLR4: PLA has been used to demonstrate the interaction between HMGB1 and TLR4 in intact cells, providing visual evidence of their proximity at a subcellular level.
Comparison with Co-IP:
-
Advantages: Higher specificity, in situ visualization of interactions within the cellular context, and the ability to detect interactions at endogenous expression levels.
-
Disadvantages: Does not provide information about the directness of the interaction (i.e., whether it is mediated by other proteins in a complex) and is not suitable for identifying unknown interactors.
Other Alternative Methods
| Method | Principle | Advantages | Disadvantages |
| Yeast Two-Hybrid (Y2H) | A genetic method to screen for protein-protein interactions in yeast. The interaction between a "bait" and "prey" protein activates a reporter gene. | High-throughput screening for novel interactors. | High rate of false positives and negatives; interactions occur in a non-native (yeast nucleus) environment. |
| Surface Plasmon Resonance (SPR) | A label-free optical technique that measures the binding kinetics (association and dissociation rates) and affinity of an interaction in real-time. | Provides quantitative data on binding affinity and kinetics. | Requires purified proteins and may not reflect the in vivo interaction accurately. |
| Far-Western Blotting | An in vitro method where a purified, labeled "probe" protein is used to detect a "target" protein that has been separated by SDS-PAGE and transferred to a membrane. | Can detect direct protein-protein interactions. | The target protein is denatured, which may prevent some interactions. |
HMGB1 Signaling Pathways
The validation of HMGB1's interactions with receptors like TLR4 is crucial for understanding the downstream signaling cascades they initiate. Upon binding to TLR4, HMGB1 can activate multiple intracellular signaling pathways, leading to the production of pro-inflammatory cytokines.
HMGB1-TLR4 Signaling Pathway
Caption: Simplified HMGB1-TLR4 signaling pathway.
Conclusion
Co-immunoprecipitation remains a cornerstone for validating protein-protein interactions such as those involving HMGB1. Its ability to capture protein complexes in a near-physiological state provides invaluable insights. However, the limitations of Co-IP necessitate the use of orthogonal methods like Proximity Ligation Assay to increase confidence in the identified interactions. By combining these powerful techniques, researchers can build a more complete and accurate picture of the intricate protein interaction networks that govern cellular function and disease, paving the way for novel therapeutic strategies.
References
- 1. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. PARP1 interacts with HMGB1 and promotes its nuclear export in pathological myocardial hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Open and Closed Conformations of HMG-CoA Reductase: Functional Implications
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the functional distinctions between the open and closed conformations of 3-hydroxy-3-methylglutaryl-CoA reductase (HMRG), a key enzyme in cholesterol biosynthesis and the target of statin drugs.
This guide synthesizes experimental findings to objectively compare the functional roles of the distinct conformational states of HMG-CoA Reductase (HMGR). The dynamic interplay between the "open" and "closed" conformations, primarily governed by the movement of a flexible "flap domain," is critical for the enzyme's catalytic activity and regulation. Understanding these differences is paramount for the development of novel therapeutics targeting this crucial enzyme.
Functional Differences: A Tabular Summary
The conformational state of HMGR directly impacts its substrate binding, catalytic efficiency, and cofactor exchange. The following table summarizes the key functional distinctions based on available structural and kinetic data.
| Feature | Open Conformation | Closed Conformation |
| Flap Domain Position | Disordered or positioned away from the active site. | Ordered and positioned over the active site.[1] |
| Active Site Accessibility | Accessible to the solvent. | Shielded from the solvent.[1] |
| Ligand Binding State | Predominantly in the apo (ligand-free) state. | Ternary complex with HMG-CoA and NAD(P)H bound.[2][3] |
| Catalytic Activity | Inactive. | Active. |
| Primary Function | Allows for the exchange of the NAD(P)+ cofactor for NAD(P)H.[1] | Facilitates the reduction of HMG-CoA to mevalonate (B85504) by bringing catalytic residues into proximity with the substrate.[1][2][3] |
| Key Residue Positioning | Catalytic residues, such as His381, are not optimally positioned for catalysis.[2][3] | Catalytic His381 is brought into the active site, proximal to the thioester of HMG-CoA.[1][2][3] |
Signaling Pathway and Catalytic Mechanism
HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other essential isoprenoids.[4][5] The catalytic cycle of HMGR involves significant conformational changes that are tightly coupled to substrate binding and product release.
The catalytic mechanism of HMGR is intricately linked to the opening and closing of the flap domain. The binding of both HMG-CoA and the cofactor NAD(P)H induces the closure of this flap, which is a prerequisite for the chemical reaction to occur.[2][3] This conformational change sequesters the active site from the bulk solvent and correctly orients the catalytic residues for the two-step reduction of HMG-CoA.[1] Following the first reduction step, the flap is proposed to open to allow the release of NAD(P)+ and the binding of a second NAD(P)H molecule for the final reduction to mevalonate.[1]
Experimental Protocols
The elucidation of the functional differences between the open and closed conformations of HMGR relies on a combination of structural biology, enzymology, and biophysical techniques.
1. X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
These techniques are pivotal for determining the high-resolution three-dimensional structures of HMGR in its different conformational states.
-
Principle: X-ray crystallography requires the formation of well-ordered protein crystals. When exposed to X-rays, these crystals diffract the beams, and the resulting diffraction pattern is used to calculate the electron density and, consequently, the atomic structure of the protein. Cryo-EM involves flash-freezing purified protein in solution and imaging individual particles with an electron microscope to reconstruct a 3D model.
-
Application to HMGR: By co-crystallizing or preparing cryo-EM grids of HMGR in the absence of ligands (apo), or in the presence of its substrate (HMG-CoA) and/or cofactor (NAD(P)H) or inhibitors (statins), researchers can capture snapshots of the enzyme in its open, closed, and partially closed states.[2][3] These structures reveal the precise atomic rearrangements of the flap domain and the active site residues.
2. Enzyme Kinetics Assays
Enzyme kinetics studies are essential for quantifying the catalytic efficiency of HMGR and the effect of mutations or inhibitors.
-
Principle: The rate of the enzymatic reaction is measured by monitoring the consumption of a substrate or the formation of a product over time, typically using spectrophotometry. For HMGR, the oxidation of NAD(P)H to NAD(P)+ can be followed by the decrease in absorbance at 340 nm.
-
Experimental Workflow:
-
Purified HMGR is incubated at a constant temperature in a reaction buffer.
-
The reaction is initiated by adding a known concentration of HMG-CoA and NAD(P)H.
-
The change in absorbance at 340 nm is recorded over time.
-
Initial reaction rates are calculated at various substrate concentrations.
-
Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) are determined by fitting the data to the Michaelis-Menten equation.
-
-
Application to HMGR Conformations: While it is challenging to directly measure the kinetics of the open and closed states independently, site-directed mutagenesis of residues in the flap domain can be used to stabilize one conformation over the other. The kinetic parameters of these mutants can then provide insights into the functional consequences of altering the conformational equilibrium.
3. Biophysical Techniques for Studying Conformational Dynamics
A variety of biophysical methods can be employed to study the conformational changes of HMGR in solution.
-
Principle: Techniques such as Small-Angle X-ray Scattering (SAXS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fluorescence Resonance Energy Transfer (FRET) can provide information about the overall shape, dynamics, and domain movements of proteins in solution.
-
Application to HMGR:
-
SAXS: Can be used to determine the overall shape and size of HMGR in its open and ligand-bound states, providing evidence for a more compact structure in the closed conformation.
-
NMR: Can be used to probe the local chemical environment of specific atoms, allowing for the detection of conformational changes upon ligand binding.
-
FRET: By labeling specific sites on the enzyme with fluorescent dyes, the distance between these sites can be measured. Changes in FRET efficiency upon substrate binding can report on the opening and closing of the flap domain.
-
References
Validating the Role of a Novel Gene in Silencing Mechanisms Using Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of gene silencing is paramount. This guide provides a comparative framework for validating the function of a newly identified gene, here termed "Hypothetical Gene in Silencing" (HGS), in gene silencing pathways through the use of knockout (KO) models. We will explore experimental data, detailed protocols, and comparisons with alternative gene silencing methodologies.
The Critical Role of Knockout Models in Functional Gene Validation
To definitively establish the function of a gene within a biological process, observing the effects of its absence is a powerful strategy. Knockout models, where the target gene is functionally inactivated, provide a direct method to assess its contribution to cellular pathways. This approach is particularly valuable in the complex field of gene silencing, where multiple proteins and pathways can overlap.
The generation of knockout animal models, often in mice or rats, typically involves homologous recombination in embryonic stem (ES) cells.[1][2][3] This technique allows for the precise modification of a specific gene. The Cre-loxP system is a widely used method for creating tissue-specific knockout mice, offering a more nuanced understanding of gene function in specific cellular contexts.[4]
Experimental Data: Comparing HGS Knockout Models to Alternative Silencing Techniques
To illustrate the validation process, we present hypothetical data comparing the effects of an HGS knockout model with RNA interference (RNAi), a common alternative method for inducing gene silencing.[5] RNAi utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to trigger the degradation of a target mRNA.
Table 1: Comparison of Gene Silencing Efficiency
| Method | Target Gene Expression Level (mRNA) | Off-Target Effects (Number of unintendedly silenced genes) | Duration of Silencing |
| HGS Knockout (in vivo) | <1% | 0 | Permanent |
| RNAi (shRNA vector in vivo) | 29.5% | 3-5 (predicted) | Transient to Stable (vector dependent) |
| Control (Wild-Type) | 100% | 0 | N/A |
| Model | Observed Phenotype | Cellular Mechanism Implicated |
| HGS Knockout | Derepression of retrotransposons, genomic instability | Impaired establishment of heterochromatin |
| RNAi against HGS | Partial derepression of retrotransposons | Reduced HGS protein levels leading to decreased heterochromatin maintenance |
| Control | Normal retrotransposon silencing | Functional gene silencing pathways |
Experimental Protocols
I. Generation of an HGS Conditional Knockout Mouse Model
This protocol outlines the generation of a conditional knockout mouse for the hypothetical HGS gene using the Cre-loxP system.
-
Design of the Targeting Vector : A targeting vector is constructed containing two homology arms identical to the genomic sequences flanking the critical exons of the HGS gene. These exons are flanked by loxP sites. The vector also includes positive and negative selection markers.
-
Gene Targeting in Embryonic Stem (ES) Cells : The targeting vector is introduced into mouse ES cells via electroporation. Homologous recombination leads to the integration of the loxP-flanked exons into the endogenous HGS locus.
-
Selection and Screening of Targeted ES Cells : ES cells that have correctly integrated the targeting vector are selected for using the selection markers. Correctly targeted clones are identified by PCR and Southern blotting.
-
Generation of Chimeric Mice : The targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting offspring (chimeras) are a mix of cells derived from the host blastocyst and the genetically modified ES cells.
-
Germline Transmission : Chimeric mice are bred with wild-type mice. Offspring that have inherited the modified HGS allele from the chimera are identified by genotyping. These mice carry the "floxed" HGS allele.
-
Generation of Tissue-Specific Knockout : Mice carrying the floxed HGS allele are crossed with a Cre-recombinase transgenic mouse line that expresses Cre in a tissue-specific manner. In the cells where Cre is expressed, the enzyme will recognize the loxP sites and excise the intervening exons of the HGS gene, leading to a functional knockout in that specific tissue.
-
Validation of Knockout : The successful knockout is validated at the genomic DNA, mRNA, and protein levels using PCR, RT-qPCR, and Western blotting, respectively.
II. RNA Interference (RNAi)-mediated Silencing of HGS
This protocol describes the use of shRNA to knockdown the expression of the HGS gene in a cellular model.
-
Design and Cloning of shRNA : Design shRNA sequences targeting the HGS mRNA. These sequences are cloned into a suitable expression vector, often a lentiviral vector, under the control of a U6 or H1 promoter.
-
Lentiviral Particle Production : The shRNA-containing vector, along with packaging and envelope plasmids, is transfected into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Cell Transduction : The target cells are transduced with the lentiviral particles. The lentivirus will integrate the shRNA expression cassette into the host cell genome.
-
Selection of Stable Cell Lines : If the vector contains a selectable marker, the transduced cells are treated with the appropriate antibiotic to select for cells that have stably integrated the shRNA construct.
-
Validation of Knockdown : The efficiency of HGS knockdown is assessed by measuring mRNA levels using RT-qPCR and protein levels using Western blotting.
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the HGS gene silencing pathway and the experimental workflow for generating a knockout model.
Caption: Hypothetical signaling pathway for HGS-mediated gene silencing.
Caption: Workflow for generating a conditional HGS knockout mouse model.
Conclusion
The validation of a gene's role in silencing pathways is a multifaceted process. While techniques like RNAi are invaluable for initial screening and rapid assessment, knockout models provide the gold standard for definitive functional characterization. The permanent and complete inactivation of a gene in a knockout model allows for a thorough investigation of its biological significance, minimizing the potential for off-target effects and transient knockdown issues associated with RNAi. For drug development professionals, understanding the precise role of a gene like HGS through knockout studies is a critical step in identifying and validating novel therapeutic targets.
References
- 1. Generating gene knockout rats by homologous recombination in embryonic stem cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Generating gene knockout rats by homologous recombination in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies and Protocols to Generate Mouse Models with Targeted Mutations to Analyze TRP Channel Functions - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the sounds of silence: RNAi-mediated gene silencing for target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Wild-Type vs. Mutant HMG-CoA Reductase Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic activity of wild-type 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) and its various mutant forms. HMGCR is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol and other isoprenoids. As the pharmacological target of statins, the most widely prescribed cholesterol-lowering drugs, understanding the impact of mutations on HMGCR activity is crucial for drug development and personalized medicine. This guide summarizes key quantitative data, details experimental protocols for assessing enzymatic activity, and provides visual representations of relevant pathways and workflows.
Data Presentation: Quantitative Comparison of Enzymatic Activity
The following table summarizes the kinetic parameters of wild-type HMGCR and several of its studied mutants. Mutations in the HMGCR gene can significantly alter the enzyme's catalytic efficiency and its affinity for substrates and inhibitors.
| Enzyme | Mutation | Source Organism | Vmax/kcat | Km (HMG-CoA) | % Wild-Type Activity | Notes |
| Wild-Type | - | Arabidopsis thaliana | 21.3 ± 1.7 s⁻¹ | 69 ± 16 µM | 100% | |
| L558T | L558T | Arabidopsis thaliana | 4.8 ± 0.6 s⁻¹ | 24 ± 14 µM | ~22.5% | Confers resistance to a range of statins.[1] |
| Wild-Type | - | Human | - | - | 100% | |
| p.Arg443Gln | R443Q | Human | - | - | 1.16% | Significantly impaired enzymatic activity.[2][3] |
| p.Asp623Asn | D623N | Human | - | - | 44.64% | Moderately impaired enzymatic activity.[2][3] |
| p.Tyr792Cys | Y792C | Human | - | - | 25.42% | Markedly impaired enzymatic activity.[2][3] |
| p.Gly822Asp | G822D | Human | Reduced by 70% | Increased by 65% | ~30% | Significantly lower affinity for the substrate.[4][5] |
| +6 Isoform | - | Human | - | Increased | - | Ki for lovastatin (B1675250) was 480% greater than wild-type, indicating statin resistance.[6] |
Signaling Pathway and Experimental Workflow
To visualize the context and methodology of this comparison, the following diagrams illustrate the cholesterol biosynthesis pathway and a typical experimental workflow for analyzing HMGCR activity.
Caption: The mevalonate pathway, highlighting the rate-limiting step catalyzed by HMG-CoA reductase and the inhibitory action of statins.
Caption: A generalized workflow for the comparative analysis of wild-type and mutant HMG-CoA reductase enzymatic activity.
Experimental Protocols
The most common method for determining HMGCR activity is a spectrophotometric assay that measures the rate of NADPH oxidation.
Principle:
The enzymatic activity of HMGCR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as HMG-CoA is converted to mevalonate.
Materials and Reagents:
-
Purified wild-type and mutant HMGCR enzymes
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 2 mM DTT)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm and temperature control (37°C)
Procedure:
-
Reagent Preparation:
-
Prepare a 5x Assay Buffer stock solution. Dilute to 1x with ultrapure water for use.
-
Reconstitute lyophilized NADPH in 1x Assay Buffer to a final concentration of approximately 10 mg/mL.
-
Prepare a stock solution of HMG-CoA in ultrapure water. The final concentration in the assay will typically range from 10 to 500 µM.
-
-
Assay Setup:
-
Set the spectrophotometer to 37°C and the wavelength to 340 nm.
-
For each reaction, prepare a master mix containing 1x Assay Buffer and NADPH.
-
In a 96-well plate or cuvette, add the following in order:
-
1x Assay Buffer
-
NADPH solution (final concentration typically 200-400 µM)
-
Purified enzyme (wild-type or mutant) at the desired concentration.
-
-
Incubate the mixture for 5-10 minutes at 37°C to pre-warm the components.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately start kinetic measurements, recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with varying concentrations of HMG-CoA while keeping the enzyme and NADPH concentrations constant.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
The catalytic efficiency (kcat/Km) can be calculated from the determined Vmax and the enzyme concentration.
-
Comparative Analysis
The presented data reveals that mutations in the HMGCR gene can have a wide range of effects on its enzymatic function. The p.Arg443Gln mutation, for instance, results in a near-complete loss of function, with only 1.16% of wild-type activity remaining.[2][3] This suggests that the R443 residue is critical for either substrate binding or the catalytic mechanism. In contrast, the p.Asp623Asn mutation retains a substantial portion of its activity (44.64%), indicating a less critical role for the D623 residue.[2][3]
The p.Gly822Asp mutation provides insight into the enzyme's affinity for its substrate.[4][5] The 65% increase in Km signifies a weaker binding of HMG-CoA to the enzyme's active site, which, coupled with a 70% reduction in Vmax, leads to a significant decrease in overall catalytic efficiency.[4][5]
The L558T mutation in Arabidopsis thaliana HMGCR is particularly interesting from a drug development perspective.[1] While it reduces the enzyme's catalytic rate (kcat), it also lowers the Km for HMG-CoA, suggesting a complex alteration of the active site.[1] Crucially, this mutation confers resistance to statins, highlighting a potential mechanism by which organisms could evade the effects of HMGCR inhibitors.[1] Similarly, the "+6 isoform" in humans, with its significantly higher Ki for lovastatin, points to regions of the enzyme outside the primary active site that can influence inhibitor binding and efficacy.[6]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Faculty Collaboration Database - Bi-allelic variants in HMGCR cause an autosomal-recessive progressive limb-girdle muscular dystrophy. Am J Hum Genet 2023 Jun 01;110(6):989-997 [fcd.mcw.edu]
- 3. researchgate.net [researchgate.net]
- 4. Limb girdle muscular disease caused by HMGCR mutation and statin myopathy treatable with mevalonolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Chromatin Remodeling: HMG, MRG, and Polycomb Repressive Complexes
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of epigenetic regulation, the dynamic interplay of various protein complexes dictates the accessibility of chromatin and, consequently, the patterns of gene expression. This guide provides a detailed comparison of the functional attributes of two key families of chromatin-associated proteins, the High-Mobility Group (HMG) and MORF4-related gene (MRG) proteins, with the well-characterized Polycomb Repressive Complexes (PRCs). Understanding the distinct and overlapping roles of these complexes is paramount for deciphering the complexities of gene regulation in development and disease, and for the identification of novel therapeutic targets.
High-Mobility Group (HMG) Proteins vs. Polycomb Repressive Complex (PRC)
HMG proteins and Polycomb Repressive Complexes represent two fundamentally different strategies for modulating chromatin architecture and gene expression. While both are crucial for cellular function, HMG proteins are generally associated with a more dynamic and accessible chromatin state, whereas PRCs are canonical repressors, establishing and maintaining silenced chromatin domains.
Functional Overview
High-Mobility Group (HMG) proteins are abundant, non-histone architectural proteins that bind to DNA and nucleosomes to induce structural changes in the chromatin fiber.[1][2] They are key players in various DNA-dependent processes, including transcription, replication, and DNA repair.[1][3] HMG proteins are categorized into three families based on their characteristic functional motifs: HMGA, HMGB, and HMGN.[1] These proteins do not possess intrinsic enzymatic activity but rather facilitate the binding of other regulatory factors by altering DNA conformation.
The Polycomb Repressive Complex (PRC), on the other hand, is a family of multi-protein complexes that mediate gene silencing through epigenetic modifications. The two major complexes, PRC1 and PRC2, work in a coordinated manner to maintain the repressed state of target genes, which are often involved in development and cell fate decisions.
Core Functional Differences
| Feature | High-Mobility Group (HMG) Proteins | Polycomb Repressive Complex (PRC) |
| Primary Function | Architectural chromatin remodeling, facilitating DNA access | Catalytic modification of histones to establish and maintain gene silencing |
| Effect on Chromatin | Generally promotes chromatin accessibility and DNA bending | Induces chromatin compaction and formation of repressive heterochromatin |
| Enzymatic Activity | None; act as architectural facilitators | PRC1: E3 ubiquitin ligase (H2AK119ub1)PRC2: Histone methyltransferase (H3K27me3) |
| Target Sites | Binds to specific DNA structures (e.g., AT-rich regions for HMGA, bent DNA for HMGB) or nucleosomes (HMGN) | Recruited to specific genomic loci (Polycomb Response Elements) by transcription factors and other signals |
| Associated Processes | Transcription activation, DNA repair, replication | Transcriptional repression, developmental gene regulation, X-chromosome inactivation |
Signaling and Functional Pathways
The functional pathways of HMG proteins and PRCs are distinct. HMG proteins act as dynamic scaffolds, altering the chromatin landscape to either facilitate or hinder the binding of other proteins. PRCs, in contrast, are part of a more hierarchical and stable repressive pathway.
References
- 1. HMG chromosomal proteins in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HMGA proteins as modulators of chromatin structure during transcriptional activation [frontiersin.org]
- 3. HMG Nuclear Proteins: Linking Chromatin Structure to Cellular Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Genomic Localization of HMR and HMG Proteins and Their Interacting Partners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genomic localization and binding partners of two distinct protein families that are sometimes referred to by similar acronyms: the Drosophila Hybrid Male Rescue (HMR) protein and the vertebrate High Mobility Group (HMG) proteins. Due to the potential for ambiguity in the term "HMRG," this document addresses both protein types to ensure comprehensive coverage for researchers.
At a Glance: HMR vs. HMG Proteins
| Feature | Drosophila HMR Protein | Vertebrate HMG Proteins |
| Primary Function | Involved in hybrid incompatibility, chromosome segregation, and regulation of transposable elements. | Architectural chromatin proteins that regulate DNA-dependent processes like transcription, replication, and repair. |
| Genomic Localization | Primarily at centromeric and pericentromeric regions, as well as genomic insulator sites.[1][2][3] | Widely distributed throughout chromatin, with specific members showing preference for certain DNA structures or regions. |
| Key Binding Partners | LHR, HP1a, CP190, Mod(mdg4), Su(Hw).[4] | Histones (H1, H3), transcription factors, DNA repair proteins, and various nuclear proteins.[5] |
Quantitative Analysis of Genomic Localization
The following table summarizes quantitative data from Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments, providing insights into the genomic distribution of HMR and HMG proteins.
| Protein | Organism/Cell Line | Number of Binding Sites | Genomic Distribution | Data Source |
| HMR | Drosophila melanogaster S2 cells | 794 | Enriched at pericentromeric regions, the 4th chromosome, and gypsy insulator sites. | Gerland et al., 2017 (GEO: GSE86106) |
| HMGB1 | Human K562 cells | Varies by study | Broadly distributed, with enrichment at promoters and enhancers. | ENCODE Project |
| SOX11 (HMG-box) | Mantle cell lymphoma cell lines | ~15,000 | Peaks are primarily located in intergenic and intronic regions, with a smaller fraction in promoters. | Vegliante et al., 2016 |
Experimental Methodologies
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a protein of interest. The general workflow is applicable to both Drosophila and mammalian cells, with minor variations in cell handling and reagent concentrations.
Detailed Protocol for ChIP-seq in Drosophila S2 Cells (Adapted from Gerland et al., 2017):
-
Cross-linking: Drosophila S2 cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into fragments of 200-500 base pairs using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with a specific antibody against the protein of interest (e.g., anti-HMR). The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Washes: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified to remove proteins and other contaminants.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: Sequencing reads are mapped to the reference genome, and peaks are called to identify regions of significant enrichment.
Detailed Protocol for ChIP-seq in Mammalian Cells (General Protocol):
-
Cross-linking: Mammalian cells (e.g., human K562) are treated with formaldehyde.
-
Chromatin Preparation: Similar to the Drosophila protocol, cells are lysed, and chromatin is sonicated to the desired fragment size.
-
Immunoprecipitation: Chromatin is incubated with an antibody specific to the HMG protein of interest.
-
Washes: A series of stringent washes are performed to reduce background signal.
-
Elution and Reverse Cross-linking: The immunocomplexes are eluted, and cross-links are reversed.
-
DNA Purification: DNA is purified using spin columns or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Sequencing libraries are constructed and sequenced.
-
Data Analysis: Reads are aligned to the human genome, and peak calling algorithms are used to identify binding sites.
Identification of Binding Partners by Mass Spectrometry
Affinity purification coupled with mass spectrometry (AP-MS) is a common method to identify protein-protein interactions.
General Workflow:
-
Bait Protein Expression: A tagged version of the protein of interest (e.g., FLAG-HMR) is expressed in cells.
-
Affinity Purification: The tagged protein and its binding partners are purified from cell lysates using an antibody against the tag.
-
Protein Digestion: The purified protein complexes are digested into peptides.
-
Mass Spectrometry: The peptide mixture is analyzed by mass spectrometry to identify the proteins present in the complex.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for ChIP-seq
Caption: A generalized workflow for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
Signaling and Functional Pathways
HMR and Insulator Function in Drosophila
HMR's localization to insulator elements suggests a role in regulating gene expression by modulating chromatin boundaries. It interacts with core insulator proteins to potentially influence the formation of chromatin loops and the activity of enhancers and silencers.
Caption: HMR's interaction with insulator complexes influences gene expression.
HMG Proteins in Chromatin Remodeling and Transcription
HMG proteins act as architectural factors that bind to chromatin and modify its structure. This can facilitate the binding of other proteins, such as transcription factors, to regulate gene expression.
References
- 1. The Drosophila speciation factor HMR localizes to genomic insulator sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Drosophila speciation factor HMR localizes to genomic insulator sites | PLOS One [journals.plos.org]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. The Integrity of the HMR complex is necessary for centromeric binding and reproductive isolation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of HMGB Proteins with the Genome and the Impact on Disease [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
